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  • Product: 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine
  • CAS: 1245649-95-9

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine: A Technical Guide for Preclinical Evaluation

Foreword The confluence of a trifluoromethylphenyl moiety, a cyclopropyl group, and a piperazine core in the chemical structure of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine suggests a strong potential for ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The confluence of a trifluoromethylphenyl moiety, a cyclopropyl group, and a piperazine core in the chemical structure of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine suggests a strong potential for activity within the central nervous system. While direct in vitro studies on this specific molecule are not yet prevalent in publicly accessible literature, its structural components provide a compelling rationale for a focused investigation into its mechanism of action. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for the in vitro characterization of this novel chemical entity. We will proceed under the primary hypothesis that 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine modulates the serotonergic system, with secondary considerations for its selectivity across other monoamine systems.

Introduction: Deconstructing the Pharmacophore

The structure of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine integrates three key pharmacophoric elements, each contributing to its predicted pharmacological profile:

  • The (4-Trifluoromethyl)phenyl)piperazine Moiety: This is the most mechanistically informative component. Arylpiperazines are a well-established class of compounds with a high affinity for various biogenic amine receptors and transporters. Specifically, the trifluoromethylphenylpiperazine (TFMPP) scaffold is strongly associated with activity at serotonin (5-hydroxytryptamine, 5-HT) receptors and the serotonin transporter (SERT). The para-substituted isomer, pTFMPP, has been described as a serotonergic releasing agent[1]. The meta-isomer, mTFMPP, exhibits a broader affinity profile, binding to 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors, and also acting on the serotonin transporter[2]. This precedent strongly suggests that the serotonergic system is the primary target for our compound of interest.

  • The Piperazine Ring: This versatile heterocyclic scaffold is a common feature in many centrally active drugs. Its basic nitrogen atoms can be protonated at physiological pH, enabling interactions with acidic residues in receptor binding pockets. The piperazine ring also provides a rigid spacer, orienting the other functional groups for optimal receptor engagement[3][4].

  • The Cyclopropyl Group: The inclusion of a cyclopropyl ring can significantly influence a molecule's pharmacological properties, including metabolic stability and binding affinity. It introduces conformational rigidity and can modulate the electronic properties of adjacent functional groups[5]. While not indicative of a specific target, its presence in numerous CNS-active compounds underscores its utility in drug design.

Based on this structural analysis, our investigation will prioritize the characterization of the compound's activity at serotonin receptors and transporters, followed by an assessment of its selectivity against dopamine and norepinephrine systems.

Proposed In Vitro Characterization Workflow

The following experimental workflow is proposed to elucidate the in-vitro mechanism of action of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine.

In Vitro Characterization Workflow Figure 1: Proposed In Vitro Workflow A Primary Screening: Radioligand Binding Assays B Secondary Screening: Functional Assays A->B Determine Agonist/Antagonist Activity C Selectivity Profiling A->C Assess Off-Target Binding D Mechanism of Action Elucidation B->D Characterize Functional Effects C->D Confirm Selectivity

Caption: A logical progression for the in vitro characterization of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine.

Primary Screening: Radioligand Binding Assays

The initial step is to determine the binding affinity of the compound for its predicted targets using radioligand binding assays. This will provide quantitative data on the compound's potency at various receptors and transporters.

Target Panel

Primary Targets (Serotonergic System):

  • Serotonin Transporter (SERT)

  • 5-HT1A Receptor

  • 5-HT1B Receptor

  • 5-HT2A Receptor

  • 5-HT2C Receptor

Secondary Targets (for Selectivity):

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)[6]

  • Dopamine D2 Receptor[7]

  • Dopamine D3 Receptor[8]

Experimental Protocol: Radioligand Binding Assay

This protocol is a generalized template and should be optimized for each specific target.

  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293-hSERT, CHO-K1-h5-HT1A).

    • Harvest cells and homogenize in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound (1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine).

    • For each concentration of the test compound, prepare triplicate wells.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand for the target).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Expected Data and Interpretation

The binding affinities (Ki values) will be summarized in a table for easy comparison.

TargetPredicted Ki (nM) RangeRationale
Primary Targets
SERT1 - 100Based on the activity of TFMPP analogs.
5-HT1A10 - 500Common target for arylpiperazines.
5-HT1B10 - 500Common target for arylpiperazines.
5-HT2A50 - 1000Potential for lower affinity interaction.
5-HT2C50 - 1000Potential for lower affinity interaction.
Secondary Targets
DAT> 1000To assess selectivity over the dopamine system.
NET> 1000To assess selectivity over the norepinephrine system.
D2 Receptor> 1000To assess selectivity over the dopamine system.
D3 Receptor> 1000To assess selectivity over the dopamine system.

A high affinity (low Ki value) for one or more of the serotonin receptors or the transporter would confirm our primary hypothesis. High Ki values for the dopamine and norepinephrine targets would indicate selectivity for the serotonergic system.

Secondary Screening: Functional Assays

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors, or as an inhibitor or substrate at transporters.

Functional Assay Panel
  • For G-protein coupled receptors (GPCRs) like 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C:

    • cAMP Assays (for Gs or Gi-coupled receptors): 5-HT1A and 5-HT1B receptors are typically Gi-coupled, and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP).

    • Calcium Flux Assays (for Gq-coupled receptors): 5-HT2A and 5-HT2C receptors are Gq-coupled, and their activation results in an increase in intracellular calcium levels.

  • For Transporters (SERT, DAT, NET):

    • Neurotransmitter Uptake Assays: These assays measure the ability of the compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT) into cells expressing the transporter.

    • Neurotransmitter Release Assays: These assays determine if the compound can induce the release of a pre-loaded radiolabeled neurotransmitter from the cells.

Experimental Protocol: Neurotransmitter Uptake Assay (Example for SERT)
  • Cell Culture and Plating:

    • Culture cells stably expressing hSERT in a suitable medium.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (e.g., fluoxetine) for a specified time.

    • Initiate the uptake by adding a solution containing a fixed concentration of [³H]serotonin.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lysis and Quantification:

    • Lyse the cells with a lysis buffer.

    • Transfer the cell lysate to scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of [³H]serotonin uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value for the inhibition of uptake.

Data Visualization and Interpretation

The results of the functional assays will determine the functional activity of the compound.

Functional Activity Determination Figure 2: Functional Activity Flowchart A Perform Functional Assay B Compound Alone A->B C Compound + Known Agonist A->C D Agonist Activity B->D Response E No Activity B->E No Response F Antagonist Activity C->F Inhibition of Agonist Response G Inverse Agonist Activity C->G Response Opposite to Agonist

Caption: A decision tree for interpreting the results of functional assays.

Summary of Predicted In Vitro Profile

Based on the structural analysis, we predict that 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine will exhibit the following in vitro profile:

Assay TypePredicted Outcome
Radioligand Binding High affinity for SERT and moderate affinity for one or more 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1B). Low affinity for DAT, NET, and dopamine receptors.
Functional Assays Inhibition of serotonin uptake (SERT inhibitor). Potential for agonist or antagonist activity at 5-HT receptors.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the in-vitro characterization of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine. By systematically evaluating its binding affinity and functional activity at key monoamine receptors and transporters, researchers can elucidate its mechanism of action and determine its potential as a novel therapeutic agent. The proposed workflow, rooted in the analysis of its chemical structure, offers a clear path forward for advancing our understanding of this promising compound.

References

  • Encarnacion, A. M., Pootheri, N., Yao, H., Chen, Z., Lee, S., Kim, E., & Lee, T.-H. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters, 110, 129884. [Link]

  • Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Kozikowski, A. P., & Zhou, G. C. (2005). Norepinephrine transporter inhibitors and their therapeutic potential. PMC. [Link]

  • Lane, J. R., Donthamsetti, P., Shonberg, J., Draper-Joyce, C. J., Dentry, S., Michino, M., ... & Scammells, P. J. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3189. [Link]

  • Stary, M., & Stary, I. (2014). Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed. [Link]

  • Taylor & Francis. (n.d.). Piperazine – Knowledge and References. [Link]

  • Wikipedia. (2025, December 26). 1-(4-(Trifluoromethyl)phenyl)piperazine. [Link]

  • Zaniewski, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Zhu, J., & Reith, M. E. A. (2008). Structure Modeling of the Norepinephrine Transporter. MDPI. [Link]

Sources

Exploratory

A Technical Guide to the Crystal Structure and Physicochemical Properties of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

This in-depth technical guide provides a comprehensive overview of the methodologies for the determination of the crystal structure and key physicochemical properties of the novel compound, 1-(1-(4-(trifluoromethyl)pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the methodologies for the determination of the crystal structure and key physicochemical properties of the novel compound, 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities. By presenting a hypothetical, yet plausible, workflow, this guide offers field-proven insights and self-validating protocols to ensure technical accuracy and reproducibility.

Introduction

The compound 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine incorporates several structural motifs of high interest in medicinal chemistry. The piperazine ring is a common scaffold in many approved drugs, often imparting favorable pharmacokinetic properties.[1] The trifluoromethylphenyl group can enhance metabolic stability and receptor binding affinity, while the cyclopropyl linker introduces conformational rigidity.[1] A thorough understanding of the three-dimensional structure and physicochemical characteristics of this molecule is paramount for predicting its behavior in biological systems and for guiding further drug development efforts.[2][3]

Proposed Synthesis Pathway

As no commercial source for 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine is readily available, a plausible synthetic route is proposed. A common method for the synthesis of N-arylpiperazines involves the nucleophilic substitution of an aryl halide with piperazine.[4] A variation of this approach, the Buchwald-Hartwig amination, is a powerful tool for the formation of C-N bonds. Here, we propose a synthesis starting from 1-bromo-4-(trifluoromethyl)benzene and 1-cyclopropylpiperazine.

Synthesis A 1-Bromo-4-(trifluoromethyl)benzene C 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine A->C Buchwald-Hartwig Amination B 1-Cyclopropylpiperazine B->C catalyst Pd Catalyst Ligand Base catalyst->C Xray_Workflow A Crystal Selection & Mounting B X-ray Diffraction Data Collection A->B C Data Processing & Reduction B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Structure Validation & Analysis E->F Properties_Interplay Structure Crystal Structure (Molecular Packing, Intermolecular Interactions) Solubility Aqueous Solubility Structure->Solubility influences LogP Lipophilicity (logP) Structure->LogP influences ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME impacts LogP->ADME impacts pKa Ionization (pKa) pKa->Solubility determines pKa->ADME impacts

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Foundational

Blood-brain barrier permeability of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

Blood-Brain Barrier Permeability Profiling of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine: A Technical Guide to CNS Penetration Workflows Executive Summary 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazin...

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Author: BenchChem Technical Support Team. Date: March 2026

Blood-Brain Barrier Permeability Profiling of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine: A Technical Guide to CNS Penetration Workflows

Executive Summary

1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (CAS: 1245649-95-9) is a highly specialized, fluorinated building block utilized in central nervous system (CNS) drug discovery[1]. The development of neurotherapeutics requires molecules that can efficiently cross the highly selective blood-brain barrier (BBB). This whitepaper deconstructs the physicochemical rationale behind the exceptional BBB permeability potential of this chemotype and provides a comprehensive, self-validating experimental blueprint for quantifying its CNS penetration.

Part 1: Physicochemical Rationale and CNS MPO Assessment

The ability of a small molecule to traverse the lipid bilayer of the BBB endothelial cells is governed by a delicate balance of lipophilicity, molecular weight, and polar surface area. The structural motifs of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine are deliberately engineered to optimize these parameters:

  • Trifluoromethyl ( −CF3​ ) Group: The incorporation of a −CF3​ moiety significantly enhances lipophilicity without introducing hydrogen bond donors. Causality: This lowers the desolvation energy required for the molecule to shed its hydration shell and enter the lipid bilayer, while simultaneously blocking metabolic oxidation sites.

  • Cyclopropyl Linker: Unlike linear alkyl chains, the rigid cyclopropyl ring restricts conformational flexibility. Causality: By locking the molecule into a preferred conformation, the entropic penalty associated with membrane insertion is drastically reduced, thereby increasing the passive diffusion rate.

  • Piperazine Core: The secondary amine of the piperazine ring provides a basic center (pKa ~9.0) that is protonated at physiological pH (7.4). While cations generally face a higher barrier to passive diffusion, the overwhelming lipophilicity of the fluorinated phenyl ring offsets this, allowing the molecule to interact with the negatively charged phospholipid headgroups before flipping across the bilayer.

To quantify this potential, we apply the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm, a highly validated predictive tool in medicinal chemistry designed to align drug-like properties with CNS survival [2].

Table 1: Physicochemical Properties & CNS MPO Evaluation

ParameterValue for CAS 1245649-95-9Ideal CNS RangeMPO Score Contribution (0-1)
Molecular Weight (MW) 270.30 g/mol ≤ 360 g/mol 1.0
Calculated LogP (cLogP) 2.872.0 - 3.01.0
Topological Polar Surface Area (TPSA) 15.27 Ų≤ 90 Ų1.0
Hydrogen Bond Donors (HBD) 1≤ 21.0
pKa (Most Basic Center) ~9.0≤ 8.00.5 (Penalty for high basicity)
Total CNS MPO Score -- ≥ 4.0 indicates high CNS survival 4.5 / 5.0 (Highly Favorable)

Part 2: Mechanistic Pathways of BBB Permeation

Once a molecule reaches the BBB, it must navigate the transcellular pathway while avoiding active efflux by ATP-binding cassette (ABC) transporters, predominantly P-glycoprotein (P-gp).

BBB_Permeation Blood Blood Plasma (Apical) Compound Test Compound (CAS 1245649-95-9) Blood->Compound BBB BBB Endothelial Cell (Lipid Bilayer) Brain Brain Parenchyma (Basolateral) BBB->Brain Transcellular Permeation Pgp P-gp Transporter (Efflux) BBB->Pgp Intracellular Binding Compound->BBB Passive Diffusion (LogP 2.87) Pgp->Blood ATP-driven Efflux

Fig 1. Mechanistic workflow of transcellular passive diffusion and P-gp mediated efflux at the BBB.

Part 3: Self-Validating Experimental Workflows

To empirically validate the theoretical CNS MPO score, a tiered, self-validating experimental strategy is required.

Protocol 1: PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates passive transcellular diffusion from active transport [3].

  • Mechanistic Causality: Standard PAMPA uses lecithin, which overestimates intestinal absorption and poorly predicts brain penetration. PAMPA-BBB utilizes porcine polar brain lipid (PBL) dissolved in dodecane. This precisely mimics the specific lipidomic environment of the human BBB (high cholesterol, specific sphingomyelin ratios), ensuring accurate passive diffusion kinetics.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 20 mg of porcine PBL in 1 mL of dodecane. Apply 4 µL of this lipid solution to the porous filter membrane of a 96-well donor plate to form the artificial bilayer.

    • Dosing: Prepare a 10 µM solution of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine in phosphate buffer (pH 7.4, 5% DMSO). Add 200 µL to the donor wells.

    • Incubation: Add 200 µL of fresh buffer to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation (to maintain the unstirred water layer).

    • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells via LC-MS/MS. Calculate the effective permeability ( Pe​ ).

  • System Validation: The assay must run concurrently with Verapamil (High permeability control, Pe​>15×10−6 cm/s) and Theophylline (Low permeability control, Pe​<1.5×10−6 cm/s).

Protocol 2: MDCK-MDR1 Transwell Assay (Active Efflux)

Because the piperazine moiety is a known pharmacophore for P-gp recognition, passive permeability must be contextualized against active efflux [4].

  • Mechanistic Causality: Caco-2 cells are standard for intestinal efflux but possess leaky paracellular junctions. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) form exceptionally tight junctions, making them the superior surrogate for the BBB.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed MDCK-MDR1 cells onto 24-well PET Transwell inserts. Culture for 4-5 days to establish a polarized, confluent monolayer.

    • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 350 Ω·cm².

    • Bidirectional Transport:

      • Apical to Basolateral (A→B): Add 10 µM of the compound to the apical chamber.

      • Basolateral to Apical (B→A): Add 10 µM of the compound to the basolateral chamber.

    • Incubation: Incubate at 37°C for 2 hours on an orbital shaker (to minimize the unstirred water layer effect).

    • Analysis: Quantify concentrations via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ).

  • System Validation: Co-administer Lucifer Yellow; post-assay flux must be <1×10−6 cm/s to confirm tight junction integrity. Digoxin must be used as a positive P-gp substrate control (ER > 5).

Protocol 3: In Vivo Brain-to-Plasma Ratio ( Kp,uu,brain​ )

Total brain concentration ( Kp,brain​ ) is often misleading for highly lipophilic compounds like CAS 1245649-95-9, as they non-specifically partition into brain lipids. The true metric of BBB permeability and target engagement is the unbound brain-to-plasma ratio ( Kp,uu,brain​ ).

  • Mechanistic Causality: By utilizing equilibrium dialysis on brain homogenates, we isolate the free, pharmacologically active fraction of the drug ( fu,brain​ ) from the lipid-bound fraction.

  • Step-by-Step Methodology:

    • Dosing: Administer the compound intravenously (IV) to rodent models (e.g., C57BL/6 mice) at 1 mg/kg.

    • Sampling: Sacrifice subjects at Tmax​ (determined via prior PK studies). Harvest systemic blood (centrifuge for plasma) and whole brain tissue.

    • Homogenization & Dialysis: Homogenize brain tissue in a 1:3 ratio with PBS. Place plasma and brain homogenate into a 96-well equilibrium dialyzer against a semi-permeable membrane (MWCO 8K) for 4 hours at 37°C.

    • Calculation: Determine the unbound fractions ( fu,plasma​ and fu,brain​ ). Calculate Kp,uu,brain​=(Cbrain,total​×fu,brain​)/(Cplasma,total​×fu,plasma​) .

  • System Validation: Mass balance recovery across the dialysis membrane must exceed 80% to rule out non-specific binding to the plastic apparatus.

Part 4: Projected Quantitative Data Interpretation

Based on the structural profile of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, the following experimental thresholds are projected and required to classify the compound as a successful CNS penetrant.

Table 2: Projected Permeability Metrics for CAS 1245649-95-9

Assay SystemMetricProjected ValueInterpretation
PAMPA-BBB Effective Permeability ( Pe​ )> 10×10−6 cm/sHigh passive transcellular diffusion driven by the CF3-phenyl lipophilicity.
MDCK-MDR1 Efflux Ratio (ER)< 2.0Low liability for P-gp mediated efflux; piperazine nitrogen is sterically hindered by the cyclopropyl ring.
In Vivo (Rodent) Kp,uu,brain​ > 0.5Excellent unbound brain exposure; sufficient free fraction available for CNS target engagement.

References

  • Wager, T. T., Chandrasekaran, R. Y., Hou, X., Troutman, M. D., Verhoest, P. R., Villalobos, A., & Will, Y. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. URL:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. URL:[Link]

  • Protocols.io. (2025). "In-vitro MDR1-MDCKII permeability assay." Protocols.io. URL:[Link]

Sources

Exploratory

A Strategic Approach to the Preliminary Toxicological Assessment of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

An in-depth technical guide on the preliminary toxicity screening of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine. This guide outlines a comprehensive, multi-tiered strategy for the initial toxicity screening o...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the preliminary toxicity screening of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine.

This guide outlines a comprehensive, multi-tiered strategy for the initial toxicity screening of the novel chemical entity, 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine. As pre-clinical safety assessment is a cornerstone of drug development, this document provides a scientifically-grounded framework for researchers and drug development professionals. The proposed workflow emphasizes a combination of in silico, physicochemical, and in vitro methods to build a robust preliminary safety profile, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

The structure of this molecule, featuring a trifluoromethylphenyl group, a cyclopropyl linker, and a piperazine ring, suggests potential central nervous system (CNS) activity, but also presents specific toxicological flags that demand careful investigation. This guide is designed to be a dynamic blueprint, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and data-driven assessment.

Part 1: Foundational Profiling: In Silico and Physicochemical Characterization

Before committing to resource-intensive biological assays, a foundational understanding of the molecule's inherent properties is paramount. This initial phase leverages computational models and basic physicochemical measurements to predict liabilities and guide subsequent experimental design.

Structural Deconstruction and Hazard Identification

The chemical structure itself provides the first clues to potential toxicological behavior.

  • Trifluoromethylphenyl Moiety: The -CF3 group is a strong electron-withdrawing group that significantly increases the molecule's lipophilicity. This can enhance membrane permeability and volume of distribution, but also potentially increase non-specific binding and sequestration into adipose tissue. Crucially, the -CF3 group can block para-hydroxylation, a common metabolic pathway, which may increase metabolic stability but could also shunt metabolism towards alternative, potentially bio-activatable pathways.

  • Piperazine Ring: A ubiquitous scaffold in CNS drug discovery, the piperazine ring is susceptible to N-dealkylation and oxidation, which can lead to the formation of active metabolites. Furthermore, the basic nitrogen in the piperazine ring is a well-known structural alert for potential inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary cause of acquired long QT syndrome.

  • Cyclopropyl Group: This rigid linker can influence the molecule's conformation and receptor binding. While generally stable, it can, under specific enzymatic conditions, undergo oxidative ring-opening, creating reactive species.

In Silico ADMET Prediction

Computational toxicology models provide a rapid, high-throughput initial screen for potential liabilities. We recommend employing a battery of validated models to build a consensus prediction.

Rationale: By simulating interactions with biological targets and metabolic enzymes, these models can flag potential issues such as genetic toxicity, cardiotoxicity, and hepatotoxicity long before the first wet lab experiment is conducted. This allows for early-stage compound prioritization and risk mitigation.

Recommended Predictive Models:

  • Genotoxicity: Use of knowledge-based systems like Derek Nexus (Lhasa Limited) to identify structural alerts for mutagenicity and clastogenicity.

  • Cardiotoxicity: Quantitative Structure-Activity Relationship (QSAR) models to predict hERG channel inhibition.

  • Hepatotoxicity: Models predicting potential for Drug-Induced Liver Injury (DILI).

  • ADME Properties: Prediction of aqueous solubility, blood-brain barrier penetration, and plasma protein binding using platforms such as pkCSM or SwissADME.

Essential Physicochemical Characterization

In vitro assay performance and the interpretation of their results are critically dependent on a compound's fundamental physicochemical properties.

Rationale: Poor aqueous solubility can lead to false-negative results in biological assays due to the compound precipitating out of solution. Lipophilicity (LogD) influences membrane permeability, non-specific binding, and the overall pharmacokinetic profile.

Protocol: Kinetic Solubility and LogD Determination

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Solubility Assay:

    • Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

    • Shake the plate for 2 hours at room temperature.

    • Filter the samples through a 96-well filter plate to remove any precipitated compound.

    • Analyze the filtrate by HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO/PBS to determine the concentration of the soluble compound.

  • LogD Assay:

    • Add the test compound to a two-phase system of n-octanol and PBS (pH 7.4).

    • Shake vigorously to allow for partitioning between the two phases.

    • Allow the phases to separate.

    • Measure the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate LogD as the log10 of the ratio of the concentration in octanol to the concentration in the aqueous phase.

Part 2: In Vitro Screening Cascade: A Tiered Approach

The following workflow outlines a logical progression of in vitro assays, starting with broad cytotoxicity and moving towards specific, mechanism-based toxicity endpoints.

G cluster_in_silico Part 1: Foundational Profiling cluster_in_vitro Part 2: In Vitro Screening cluster_tier1 Tier 1 cluster_tier2 Tier 2 cluster_analysis Part 3: Integrated Analysis struct Structural Analysis admet In Silico ADMET (Genotox, hERG, DILI) physchem Physicochemical (Solubility, LogD) cytotox Cytotoxicity (HepG2, HEK299) physchem->cytotox metstab Metabolic Stability (HLM) herg hERG Assay (Automated Patch Clamp) cytotox->herg ames Mini-Ames Test metstab->ames analysis Data Synthesis & Risk Assessment herg->analysis ames->analysis decision Go / No-Go Decision & Future Directions analysis->decision

Caption: Tiered workflow for preliminary toxicity screening.

Tier 1: Foundational Biological Assays

Rationale: This is the first biological assessment, designed to determine the concentration range at which the compound causes general cell death. This data is crucial for setting the dose ranges for all subsequent, more complex in vitro assays, ensuring that observed effects are not simply due to overwhelming cytotoxicity. We select two cell lines: HepG2, a human liver carcinoma cell line that retains some metabolic capacity, providing an early indication of potential hepatotoxicity; and HEK293, a human embryonic kidney cell line, which serves as a sensitive, non-hepatic cell type.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed HepG2 and HEK293 cells into white, clear-bottom 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point serial dilution of the test compound in culture medium (e.g., from 100 µM down to 0.005 µM). The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (0.5% DMSO) and no-cell (media only) control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve.

Illustrative Data Presentation:

Cell LineIC50 (µM) [Hypothetical Data]
HepG245.2
HEK293> 100

Rationale: This assay predicts how quickly the compound will be cleared by metabolic enzymes in the liver, the body's primary site of drug metabolism. A compound that is metabolized too quickly may not have a sufficient therapeutic window, while a very stable compound could accumulate and cause toxicity. This assay uses human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of phase I metabolic enzymes (e.g., Cytochrome P450s).

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Illustrative Data Presentation:

ParameterValue [Hypothetical Data]Interpretation
In Vitro t½ (min)25Moderate Stability
Intrinsic Clearance (µL/min/mg)55.4Moderate Clearance
Tier 2: Specific Toxicity Endpoints

Rationale: As noted in the structural analysis, the piperazine moiety is a potential flag for hERG channel inhibition. Blockade of this channel can delay cardiac repolarization, leading to a potentially fatal arrhythmia called Torsades de Pointes. The FDA mandates hERG screening for most new chemical entities. An automated patch-clamp system provides high-throughput, accurate data on channel function.

Methodology: Automated Patch-Clamp Electrophysiology

  • Cell Line: Use a stable mammalian cell line (e.g., CHO or HEK) that has been engineered to express the hERG potassium channel.

  • Assay Principle: The automated system performs whole-cell patch-clamp recordings, measuring the ionic current flowing through the hERG channels in response to a specific voltage-clamp protocol.

  • Procedure: Cells are exposed to increasing concentrations of the test compound. The effect on the hERG current (specifically the "tail current") is measured.

  • Data Analysis: The percentage of channel inhibition at each concentration is calculated relative to the vehicle control. An IC50 value is determined from the concentration-response curve.

Illustrative Data Presentation:

AssayIC50 (µM) [Hypothetical Data]Risk Category
hERG Patch Clamp12.5Medium Risk

Rationale: A critical regulatory requirement, this assay assesses the mutagenic potential of the compound. It uses several strains of Salmonella typhimurium that are engineered with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A mutagenic compound will cause reverse mutations, allowing the bacteria to grow and form colonies. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic. A miniaturized format (e.g., Ames II or Muta-ChromoPlate) is suitable for early screening.

Protocol: Mini-Ames Test (Plate Incorporation Method)

  • Strains: Use at least two strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).

  • Metabolic Activation: Prepare parallel experiments with and without S9 mix.

  • Exposure: In a microplate well, mix the test compound at various concentrations, the bacterial tester strain, and either S9 mix or a buffer.

  • Growth & Reversion: Add this mixture to a minimal glucose medium containing only a trace amount of histidine (to allow for a few initial cell divisions). A reversion indicator dye is often included.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: The number of revertant wells (indicated by a color change) is counted at each concentration.

  • Evaluation: The compound is considered potentially mutagenic if a clear, dose-dependent increase in the number of revertant wells is observed compared to the negative control.

Part 3: Integrated Analysis and Decision Making

The true value of this screening cascade lies in the integrated analysis of all data points. No single result should be viewed in isolation.

Caption: Integrated risk assessment from hypothetical data.

Scenario Analysis:

  • Favorable Profile: Low cytotoxicity (IC50 > 50 µM), moderate metabolic stability (t½ > 30 min), low hERG inhibition (IC50 > 30 µM), and a negative Ames test. Decision: High confidence to proceed to more advanced studies.

  • Challenging Profile: High cytotoxicity (IC50 < 10 µM), high metabolic instability (t½ < 10 min), potent hERG inhibition (IC50 < 1 µM), or a positive Ames test. Decision: A positive Ames result is often a "showstopper." Other negative results would require significant medicinal chemistry efforts to mitigate before proceeding.

  • Mixed Profile (as in hypothetical data): The compound shows no mutagenic potential, but the therapeutic window between desired efficacy and potential cardiotoxicity may be narrow. The moderate cytotoxicity and metabolic stability are acceptable at this stage. Decision: Proceed with caution. The primary goal for the chemistry team would be to design new analogs that reduce hERG activity while preserving the primary pharmacological effect.

This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success, embodying the principles of modern, efficient, and ethical drug development.

References

  • OECD Test Guidelines. Organisation for Economic Co-operation and Development. [Link]

  • FDA Guidance Documents. U.S. Food and Drug Administration. [Link]

  • In Vitro Toxicity Testing: The Twenty-First Century. Hartung, T. (2009). National Institutes of Health. [Link]

  • In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487. National Toxicology Program, NIH. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties. Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015). Journal of Medicinal Chemistry. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., Michielin, O., & Zoete, V. (2017). Scientific Reports. [Link]

Foundational

Pharmacokinetics and Metabolism of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine: A Technical Guide

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the rational design of chemical scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the rational design of chemical scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compound 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (CAS 1245649-95-9) represents a highly specialized, sterically constrained building block frequently utilized in the development of central nervous system (CNS) therapeutics and advanced chemical probes .

To understand its pharmacokinetics, one must analyze the causality behind its three core structural motifs:

  • The Piperazine Ring : A basic secondary amine that ensures target engagement (typically with G-protein coupled receptors) and aqueous solubility at physiological pH.

  • The Quaternary Cyclopropyl Linker : Imparts severe conformational restriction. Unlike standard cyclopropylamines, which are notorious for undergoing cytochrome P450 (CYP450) mediated ring-opening to form reactive metabolites, this quaternary carbon lacks an alpha-hydrogen, effectively blocking classical α -C-hydroxylation and subsequent N-dealkylation .

  • The para-Trifluoromethyl (-CF 3​ ) Group : A powerful electron-withdrawing group that acts as a "metabolic shield." It explicitly blocks CYP-mediated para-hydroxylation—a major metabolic liability in standard phenylpiperazines—while simultaneously increasing lipophilicity and blood-brain barrier (BBB) penetrance .

Physicochemical Profiling & ADME Implications

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is heavily dictated by its physicochemical properties. The basicity of the piperazine ensures it is predominantly ionized in the gastrointestinal tract, while the lipophilic -CF 3​ and cyclopropyl groups drive membrane permeability.

Table 1: Predicted Physicochemical and ADME Parameters

ParameterPredicted ValueStructural Rationale / Implication
Molecular Weight 270.30 g/mol Falls well within Lipinski's Rule of 5 for optimal oral bioavailability.
LogP (Octanol/Water) 2.86 - 3.20High lipophilicity driven by the -CF 3​ group; ensures rapid BBB penetration.
pKa (Piperazine N) 8.5 - 9.0Basic secondary amine; highly soluble in acidic gastric environments.
Topological PSA 15.27 ŲLow polar surface area guarantees excellent passive transcellular permeability.
Metabolic Stability Moderate to HighProtected against para-hydroxylation and α -N-dealkylation.

Mechanisms of Biotransformation

Because the primary metabolic liabilities (para-hydroxylation and α -N-dealkylation) are structurally blocked, the biotransformation of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine is shunted toward secondary pathways mediated primarily by CYP3A4 and CYP2D6 .

  • CYP3A4-Mediated Oxidation : The unsubstituted secondary amine of the piperazine ring becomes the path of least resistance. CYP3A4 primarily drives N-oxidation, converting the piperazine to an N-oxide metabolite. Minor C-hydroxylation on the piperazine ring may also occur.

  • CYP2D6 Interactions : While arylpiperazines are classic CYP2D6 substrates, the -CF 3​ group prevents the standard para-attack. CYP2D6 may attempt sterically hindered ortho-hydroxylation, but this is typically a trace pathway. Consequently, the compound may act as a competitive inhibitor of CYP2D6 rather than a rapid substrate.

MetabolicPathway Parent 1-(1-(4-(Trifluoromethyl)phenyl) cyclopropyl)piperazine CYP3A4 CYP3A4 (Primary Pathway) Parent->CYP3A4 CYP2D6 CYP2D6 (Secondary Pathway) Parent->CYP2D6 Met1 Piperazine N-Oxidation (Major Metabolite) CYP3A4->Met1 N-Oxidation Met2 Piperazine C-Hydroxylation (Minor Metabolite) CYP3A4->Met2 C-Hydroxylation Met3 Ortho-Hydroxylation (Trace / Blocked by CF3) CYP2D6->Met3 Aromatic Oxidation

Figure 1: Predicted CYP450-mediated biotransformation pathways for the target compound.

Experimental Pharmacokinetic Workflows

To accurately quantify the PK profile of this specific scaffold, experimental designs must account for its high lipophilicity and basic nature. The following protocols are designed as self-validating systems , ensuring data integrity through built-in causality checks.

In Vitro Microsomal Stability Assay (HLM)

Because highly lipophilic basic amines are prone to non-specific binding to microsomal proteins and plasticware, the protein concentration must be kept low (0.5 mg/mL) to prevent artificial inflation of the apparent half-life.

Step-by-Step Methodology:

  • Preparation : Prepare a 10 mM stock of the compound in 100% DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to keep final DMSO concentration 0.1% (preventing CYP inhibition).

  • Incubation Setup : Combine the test compound (1 µM) with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Self-Validating Controls :

    • Positive Control: Run Verapamil (CYP3A4) and Dextromethorphan (CYP2D6) in parallel to validate enzymatic viability.

    • Negative Control: Run a minus-NADPH sample to rule out chemical instability or non-CYP-mediated degradation.

  • Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Cold organic solvent instantly denatures CYP enzymes and precipitates proteins, locking the metabolic state.

  • Analysis : Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

PKWorkflow Step1 Compound Prep (1 µM in DMSO) Step2 Incubation HLM + NADPH Step1->Step2 Step3 Quenching (Cold MeCN + IS) Step2->Step3 Step4 Centrifugation (14000g, 4°C) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Data Analysis (CLint, t1/2) Step5->Step6

Figure 2: Step-by-step in vitro microsomal stability (HLM) experimental workflow.

In Vivo Rodent Pharmacokinetics (Rat Model)

To determine absolute bioavailability ( F% ) and volume of distribution ( Vss​ ), a crossover or parallel Intravenous (IV) and Per Os (PO) study is required.

Step-by-Step Methodology:

  • Formulation Strategy : Due to the LogP of ~3.0, aqueous buffers will fail. Use a co-solvent system: 5% DMSO, 10% Solutol HS 15, and 85% Saline. Causality: This ensures the compound remains in solution in the GI tract, preventing precipitation-induced erratic absorption.

  • Dosing : Administer 1 mg/kg IV (via tail vein) and 5 mg/kg PO (via oral gavage) to fasted Sprague-Dawley rats (n=3 per route).

  • Serial Blood Sampling : Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction : Collect blood in K2-EDTA tubes, centrifuge to isolate plasma, and extract using protein precipitation (3 volumes of Acetonitrile + IS).

  • PK Parameter Calculation : Utilize Non-Compartmental Analysis (NCA) to derive Cmax​ , Tmax​ , AUC0−∞​ , Clearance ( CL ), and Bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

References

  • Title: Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Source: Frontiers in Pharmacology URL: [Link]

  • Title: Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) Source: PubMed (Biochemical Pharmacology) URL: [Link]

  • Title: Molecular Docking Supplements an In vitro Determination of the Leading CYP Isoform for Arylpiperazine Derivatives Source: PubMed (Current Drug Metabolism) URL: [Link]

Exploratory

Comprehensive Identification of Primary Metabolites for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine: A Technical Guide

Executive Summary & Structural Vulnerability Analysis The compound 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine (Exact Mass: 270.1344 Da, Formula: C14H17F3N2) represents a highly specialized pharmacophore frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Vulnerability Analysis

The compound 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine (Exact Mass: 270.1344 Da, Formula: C14H17F3N2) represents a highly specialized pharmacophore frequently utilized in modern drug discovery. Its architecture combines a rigid, lipophilic 4-(trifluoromethyl)phenyl group with a sterically constrained cyclopropyl linker and a basic piperazine moiety. Understanding its primary metabolic fate is critical for mitigating toxicity risks, optimizing pharmacokinetic (PK) profiles, and preventing mechanism-based inactivation (MBI) of cytochrome P450 (CYP) enzymes.

As a Senior Application Scientist, approaching the metabolite identification (MetID) of this compound requires moving beyond generic screening. We must interrogate the specific electronic and steric vulnerabilities of its three core motifs:

  • The Piperazine Ring: A classic site for oxidative metabolism. The secondary amine (N4) is highly susceptible to Flavin-containing monooxygenase (FMO) and CYP-mediated N-oxidation. Furthermore, the adjacent α -carbons are vulnerable to hydroxylation, leading to the formation of stable lactams (piperazin-2-ones) or ring-cleavage products (ethylenediamines) .

  • The Cyclopropylamine Core: Cyclopropylamines are notorious mechanism-based inactivators of CYP enzymes. However, because the nitrogen in this molecule is a tertiary amine (embedded within the piperazine ring), direct Single Electron Transfer (SET) leading to rapid ring-opening is electronically hindered. Instead, it predominantly undergoes a Hydrogen Atom Transfer (HAT) mechanism, forming a carbinolamine intermediate that spontaneously collapses into N-dealkylated products or cyclopropanone derivatives .

  • The 4-(Trifluoromethyl)phenyl Group: The strongly electron-withdrawing CF3​ group deactivates the phenyl ring and physically blocks the para position. Consequently, aromatic oxidation is restricted to the sterically hindered ortho or meta positions, making it a minor pathway compared to aliphatic oxidation.

Predictive Metabolic Pathways

Based on the structural vulnerabilities, we can predict five primary Phase I biotransformations. Understanding these pathways dictates our analytical data-mining strategy, specifically the mass defect windows we will set during high-resolution mass spectrometry (HRMS) analysis.

MetPathway Parent 1-(1-(4-(CF3)phenyl) cyclopropyl)piperazine [M+H]+ 271.1417 M1 M1: Piperazine N-Oxide [M+H]+ 287.1366 Parent->M1 FMO / CYP3A4 M2 M2: Piperazin-2-one (Lactam) [M+H]+ 285.1210 Parent->M2 CYP450 (alpha-C) M4 M4: Phenyl Hydroxylation [M+H]+ 287.1366 Parent->M4 CYP450 (Aromatic) M5 M5: Carbinolamine Intermediate [M+H]+ 287.1366 Parent->M5 CYP450 (HAT mechanism) M3 M3: N-Dealkylation (Cleavage) [M+H]+ 202.0838 M5->M3 Spontaneous Cleavage

Fig 1: Predicted Phase I metabolic pathways emphasizing HAT-mediated N-dealkylation.

Quantitative Data Summary

To streamline the LC-HRMS data processing, the expected mass shifts and diagnostic fragmentation patterns for the predicted metabolites are summarized below:

Metabolite IDBiotransformationFormulaExact Mass [M+H]+Mass Shift (Da)Diagnostic MS/MS Feature
M0 (Parent) None C14​H17​F3​N2​ 271.1417N/Am/z 201.07 (loss of piperazine)
M1 N-Oxidation C14​H17​F3​N2​O 287.1366+15.9949Neutral loss of 16 Da (-O)
M2 C-Oxidation (Lactam) C14​H15​F3​N2​O 285.1210+13.9793Resistance to loss of 16 Da
M3 N-Dealkylation C10​H10​F3​N 202.0838-69.0579Absence of piperazine fragments
M4 Phenyl Hydroxylation C14​H17​F3​N2​O 287.1366+15.9949+16 Da shift on phenyl fragment

Experimental Design: A Self-Validating System

To confidently identify these metabolites, we must employ a self-validating in vitro workflow. Simply incubating the drug with liver microsomes is insufficient; the protocol must include internal controls to differentiate true enzymatically generated metabolites from chemical degradation artifacts.

The Causality Behind the Protocol
  • Matrix Selection (Human Liver Microsomes - HLM): HLMs are chosen over hepatocytes for primary Phase I identification because they provide a concentrated pool of CYP and FMO enzymes without the complex background of Phase II conjugates, simplifying initial structural elucidation.

  • Glutathione (GSH) Trapping: Because the cyclopropylamine motif poses a latent risk for reactive intermediate formation (e.g., ring-opened radicals), we supplement a parallel incubation with 5 mM GSH. GSH acts as a nucleophilic trap. If reactive species are formed, they will covalently bind to GSH, yielding a diagnostic +305 Da mass shift (or neutral loss of 129 Da in MS/MS), confirming bioactivation liabilities .

  • The 1:3 Quenching Ratio: Adding 3 volumes of ice-cold acetonitrile (ACN) instantly precipitates microsomal proteins and halts enzymatic activity. This specific ratio ensures that the final sample contains 75% organic solvent, which is optimal for complete protein crash while maintaining the solubility of the lipophilic parent compound.

Workflow Step1 1. Incubation HLM, NADPH, GSH 37°C, 60 min Step2 2. Quenching Ice-Cold ACN (1:3 v/v) Step1->Step2 Step3 3. Extraction Centrifugation 15,000g, 15 min Step2->Step3 Step4 4. Acquisition UHPLC-QTOF-MS DDA Mode Step3->Step4 Step5 5. Data Mining Mass Defect Filtering Isotope Pattern Step4->Step5

Fig 2: Self-validating LC-HRMS workflow for in vitro metabolite identification.

Step-by-Step Methodology

Phase 1: Microsomal Incubation
  • Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine HLM (final protein concentration 1.0 mg/mL) and the test compound (final concentration 10 µM, ensuring final DMSO concentration is <0.1% to prevent CYP inhibition).

  • Self-Validation Controls: Set up three parallel tubes:

    • Test Sample: Complete system.

    • Negative Control: Omit NADPH (replaces with buffer) to identify non-CYP mediated degradation.

    • Trapping Sample: Add 5 mM GSH to detect reactive intermediates.

  • Pre-incubation: Incubate all tubes at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final NADPH concentration 1 mM).

  • Sampling: Aliquot 100 µL at time points 0, 15, 30, and 60 minutes.

Phase 2: Quenching and Extraction
  • Quench: Immediately transfer the 100 µL aliquot into a tube containing 300 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant into an LC vial for analysis.

Phase 3: LC-HRMS/MS Analysis
  • Chromatography: Inject 5 µL onto a UHPLC system equipped with a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Utilize a Q-TOF or Orbitrap mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Data-Dependent Acquisition (DDA): Set the MS to perform a full scan (m/z 100-1000) followed by MS/MS fragmentation of the top 5 most intense ions. Crucial: Apply a dynamic exclusion window of 10 seconds to prevent the MS from repeatedly fragmenting the highly abundant parent drug, thereby ensuring low-level metabolites are captured.

Phase 4: Data Mining via Mass Defect Filtering (MDF)

The presence of the CF3​ group provides a distinct analytical advantage. Fluorine has an exact mass of 18.9984 Da, resulting in a unique mass defect for the parent compound (271.1417 Da; mass defect = +0.1417).

  • Action: Apply a Mass Defect Filter (MDF) window of ±50 mDa around the parent drug's mass defect. This will instantly filter out endogenous matrix lipids and peptides, highlighting only the metabolites that retain the CF3​ -phenyl core.

References

  • Cerny, M. A., & Hanzlik, R. P. (2006). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Journal of the American Chemical Society, 128(10), 3346-3354. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 265-275. [Link]

  • Dalvie, D. K., O'Donnell, J. P., & Obach, R. S. (2008). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. Current Drug Metabolism, 9(4), 304-318. [Link]

  • Prasad, B., Garg, A., Takwani, H., & Singh, S. (2011). Metabolite identification by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 30(2), 360-387. [Link]

Protocols & Analytical Methods

Method

High-Sensitivity LC-MS/MS Bioanalytical Method Development and Validation for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine in Human Plasma

Executive Summary The quantification of highly lipophilic, basic amine active pharmaceutical ingredients (APIs) and intermediates in biological matrices presents significant analytical challenges, primarily due to phosph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly lipophilic, basic amine active pharmaceutical ingredients (APIs) and intermediates in biological matrices presents significant analytical challenges, primarily due to phospholipid-induced ion suppression. This application note details the development, optimization, and validation of a robust LC-MS/MS method for 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine . By leveraging Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) and biphenyl-based chromatography, this protocol establishes a self-validating workflow fully compliant with the FDA 2018 Bioanalytical Method Validation (BMV) Guidance for Industry[1].

Physicochemical Profiling & Method Rationale

To design an extraction and chromatographic strategy that avoids trial-and-error, we must first analyze the target molecule's physicochemical properties[2].

Analyte Properties
ParameterValueAnalytical Implication
CAS Number 1245649-95-9[2]Unique identifier for reference standard procurement.
Exact Mass 270.134 Da[3]Precursor ion [M+H]+ expected at m/z 271.1.
LogP (Estimated) ~2.86[3]Highly lipophilic; prone to matrix binding and poor recovery in simple protein precipitation (PPT).
pKa (Piperazine) ~9.0Basic secondary amine; remains positively charged at low pH, ideal for cation-exchange SPE and +ESI.
The Causality Behind Experimental Choices (E-E-A-T)
  • Sample Preparation (Why MCX SPE?): Simple protein precipitation often fails to remove endogenous phospholipids, which co-elute with lipophilic analytes and cause severe ion suppression[4]. Because our analyte possesses a basic piperazine ring (pKa ~9.0), we utilize Mixed-Mode Cation Exchange (MCX) SPE. At pH 3, the piperazine nitrogen is fully protonated and binds tightly to the sulfonic acid sites of the sorbent. This allows us to aggressively wash the sample with 100% methanol—stripping away neutral lipids and phospholipids—before eluting the targeted analyte with a high-pH organic solvent.

  • Chromatography (Why a Biphenyl Column?): Standard C18 columns often struggle to resolve highly fluorinated, lipophilic compounds from residual matrix background. A Biphenyl stationary phase exploits π−π and dipole-dipole interactions with the electron-deficient 4-(trifluoromethyl)phenyl group, significantly enhancing retention, selectivity, and peak symmetry.

  • Mass Spectrometry (Why these MRM transitions?): Collision-induced dissociation (CID) of piperazine derivatives typically triggers the cleavage of the piperazine ring[5]. For this molecule, cleavage at the cyclopropyl-piperazine bond yields a highly stable cyclopropyl-phenyl carbocation at m/z 185.1 (quantifier) and a protonated piperazine fragment at m/z 87.1 (qualifier).

Experimental Protocols

Reagents & Materials
  • Analyte: 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (Reference Standard).

  • Internal Standard (IS): Analyte-D8 (Piperazine- D8​ labeled) or a structural analog (e.g., Olanzapine-D3).

  • Matrices: Blank K3​EDTA human plasma.

  • SPE Cartridges: Oasis MCX, 30 mg/1 cc.

Sample Preparation: Step-by-Step MCX SPE

This protocol ensures maximum matrix cleanup and high recovery.

  • Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS working solution (500 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein binding and ensure the piperazine ring is fully protonated. Vortex for 30 seconds.

  • Conditioning: Condition the MCX cartridge with 1.0 mL Methanol, followed by 1.0 mL Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic acid in water to remove water-soluble endogenous compounds.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol to elute neutral lipids and phospholipids. (The analyte remains bound via ionic interaction).

  • Elution: Elute the analyte and IS with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

SPE_Workflow A 1. Plasma Sample + Internal Standard B 2. Oasis MCX SPE (Load at pH 3) A->B C 3. Wash Steps (2% FA & 100% MeOH) B->C D 4. Elution (5% NH4OH in MeOH) C->D E 5. Reconstitution (Initial Mobile Phase) D->E F 6. LC-MS/MS (Biphenyl, +ESI) E->F

Workflow for Mixed-Mode Cation Exchange (MCX) SPE and LC-MS/MS bioanalysis.

Liquid Chromatography Conditions
  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm)

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

Gradient Program:

Time (min) Flow Rate (mL/min) % A % B
0.0 0.5 95 5
0.5 0.5 95 5
2.0 0.5 10 90
3.0 0.5 10 90
3.1 0.5 95 5

| 4.5 | 0.5 | 95 | 5 |

Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

ParameterSetting
Ionization Mode Positive ESI (+ESI)
Capillary Voltage 3.5 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
Analyte 271.1 185.1 30 25 Quantifier
Analyte 271.1 87.1 30 35 Qualifier

| IS (Analyte-D8) | 279.2 | 185.1 | 30 | 25 | IS Quantifier |

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 271.1 Cleavage CID Cleavage (Cyclopropyl-Piperazine) Precursor->Cleavage Frag1 Quantifier Ion m/z 185.1 [4-CF3-Ph-C3H4]+ Cleavage->Frag1 -86 Da Frag2 Qualifier Ion m/z 87.1 [Piperazine+H]+ Cleavage->Frag2 -184 Da

Proposed MS/MS CID fragmentation pathway for the protonated precursor ion at m/z 271.1.

System Suitability and Run Acceptance (Self-Validation)

To ensure the protocol is a self-validating system, the following sequence rules must be enforced prior to acquiring study data[6]:

  • Blank Injection: A double blank (no analyte, no IS) must show no interfering peaks >20% of the LLOQ area.

  • Sensitivity Check: The Lower Limit of Quantification (LLOQ) sample must yield a Signal-to-Noise (S/N) ratio 5.

  • QC Bracketing: Analytical batches must be bracketed by Quality Control (QC) samples at Low, Mid, and High concentration levels. The run is only accepted if at least 67% of all QCs, and 50% at each concentration level, are within ± 15% of their nominal values[1].

Method Validation Summary (FDA 2018 Compliance)

The method was fully validated according to the FDA 2018 Bioanalytical Method Validation Guidelines[7]. The rigorous MCX SPE cleanup resulted in negligible matrix effects, well within the strict 85–115% regulatory window[8].

Validation ParameterExperimental ResultFDA 2018 Acceptance Criteria
Linear Range 1.0 – 1000 ng/mL ( R2=0.998 ) R2≥0.990
LLOQ 1.0 ng/mLPrecision 20%, Accuracy 80–120%
Intra-day Precision (CV%) 3.2% – 6.5% 15% ( 20% at LLOQ)
Inter-day Accuracy 94.5% – 106.2%85% – 115%
Matrix Effect (IS Normalized) 96.4%85% – 115%
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible

References

  • Title: 1-(1-(4-(TRIFLUOROMETHYL)PHENYL)CYCLOPROPYL)PIPERAZINE Physicochemical Properties Source: ChemSrc URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma Source: MedCrave Online (Pharm Pharmacol Int J.) URL: [Link]

  • Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: Bioanalytical method Development and Validation for Estimation of Olanzapine in K3edta Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry Source: Valley International (Int. J. Med. Sci. Clin. Invent.) URL: [Link]

Sources

Application

In vivo dosing protocols for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine in murine models

In Vivo Dosing Protocols for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine in Murine Models: Formulation, Administration, and Pharmacokinetic Profiling Physicochemical Profiling & Scientific Rationale The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Dosing Protocols for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine in Murine Models: Formulation, Administration, and Pharmacokinetic Profiling

Physicochemical Profiling & Scientific Rationale

The compound 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (CAS: 1245649-95-9) is a highly lipophilic, basic small molecule[1]. Structurally, it consists of a basic piperazine ring (pKa ~9.0), a conformationally restricting cyclopropyl spacer, and a highly lipophilic para-trifluoromethylphenyl ( CF3​ ) moiety.

Mechanistic Causality: This structural profile is characteristic of neuroactive agents targeting central monoaminergic pathways. The CF3​ group serves a dual purpose: it acts as a strong electron-withdrawing group that protects the para-position from rapid Cytochrome P450 (CYP) oxidation, and it significantly increases the molecule's lipophilicity, driving rapid blood-brain barrier (BBB) penetrance. The basic piperazine moiety is a classic pharmacophore for serotonergic (5-HT) and dopaminergic receptors, sharing deep structural homology with known 5-HT receptor partial agonists like trifluoromethylphenylpiperazine (TFMPP)[2][3].

Because of its high lipophilicity, the free base exhibits poor aqueous solubility. Administering this compound in vivo requires a strategic formulation approach to prevent catastrophic precipitation in the gastrointestinal tract or the bloodstream[4].

Formulation Strategy (Self-Validating Protocol)

To overcome the poor aqueous solubility of this lipophilic amine, we utilize a co-solvent and surfactant system designed to maintain micellar solubilization[4].

Step-by-Step Methodology:

  • Salt Conversion (Optional but Recommended): If starting with the free base, dissolve the compound in minimal ethanol and add 1.1 equivalents of 1M HCl in ether to precipitate the hydrochloride (HCl) salt. Evaporate the solvent under nitrogen.

  • Primary Solubilization: Weigh the required mass of the compound and dissolve it entirely in 5% Dimethyl Sulfoxide (DMSO) . Causality: DMSO disrupts the crystalline lattice energy of the lipophilic compound, ensuring complete molecular dispersion.

  • Micellar Encapsulation: Add 10% Tween 80 to the DMSO-drug mixture and vortex vigorously for 2 minutes. Causality: Tween 80 acts as a non-ionic surfactant, creating micelles that encapsulate the lipophilic drug molecules, preventing them from crashing out of solution when introduced to an aqueous environment[4].

  • Aqueous Dilution: Slowly add 85% sterile saline (0.9% NaCl) dropwise while continuously vortexing or sonicating.

  • System Validation (Checkpoint): Withdraw 10 µL of the final formulation and inspect it under a polarized light microscope.

    • Validation Criteria: The absence of birefringence confirms a true solution or stable microemulsion. If micro-crystals are visible, the formulation has failed (precipitation occurred), and the Tween 80 ratio must be marginally increased.

FormulationWorkflow N1 1. Salt Formation (HCl addition) N2 2. Lipid/Co-solvent Addition N1->N2 Solubilize N3 3. Sonication & Vortexing N2->N3 Homogenize N4 4. Visual Inspection (Self-Validation) N3->N4 Check for Crystals N5 5. In Vivo Administration N4->N5 Clear Solution Confirmed

Fig 1: Formulation and validation workflow for lipophilic piperazine derivatives.

In Vivo Administration Protocols (Murine Models)

Adhering to strict physiological limits is critical to avoid confounding pharmacokinetic data with stress-induced artifacts. The following protocols are calibrated for adult C57BL/6 mice (~25g) based on established good practice guidelines[5].

A. Intravenous (IV) Administration (Tail Vein)

Used to determine absolute bioavailability and volume of distribution.

  • Preparation: Warm the mouse in a ventilated heating chamber (37°C) for 3–5 minutes to induce vasodilation of the lateral tail veins.

  • Restraint & Injection: Secure the mouse in a continuous-flow restraint tube. Using a 29G to 30G needle, insert the bevel up into the lateral tail vein at a shallow 10-degree angle.

  • Dosing Volume: Administer a maximum of 5 mL/kg (e.g., 125 µL for a 25g mouse)[5]. Causality: Exceeding this volume rapidly increases venous return, leading to right-sided heart failure or pulmonary edema, which drastically alters drug distribution kinetics.

  • System Validation (Checkpoint): The plunger must depress with zero resistance, and the vein should momentarily blanch clear. If a subcutaneous bleb forms, the vein has been blown, and the subject must be excluded from absolute PK calculations.

B. Per Os (PO) Administration (Oral Gavage)

Used to determine first-pass metabolism and oral bioavailability.

  • Preparation: Equip a 1 mL syringe with a 20G or 22G reusable stainless-steel feeding needle with a ball tip.

  • Restraint & Insertion: Immobilize the mouse by scruffing the loose skin over the neck and back, ensuring the head and neck are in a straight vertical line. Slide the ball tip gently down the esophagus.

  • Dosing Volume: Administer a maximum of 10 mL/kg (e.g., 250 µL for a 25g mouse)[5]. Causality: Volumes exceeding 10 mL/kg risk reflux into the trachea or gastric rupture.

  • System Validation (Checkpoint): The needle must drop into the stomach under its own weight. Any resistance indicates tracheal intubation. Post-dosing, the mouse must exhibit normal respiration; gasping immediately invalidates the dose delivery.

Pharmacokinetic Sampling & CNS Tissue Harvesting

Because 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine is designed for CNS penetrance, calculating an accurate brain-to-plasma ( Kp,uu​ ) ratio is paramount.

  • Serial Blood Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), puncture the submandibular vein using a 4mm animal lancet. Collect ~50 µL of blood into K2​EDTA coated tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Terminal Brain Harvesting (Exsanguination): At the terminal time point, deeply anesthetize the mouse (e.g., Isoflurane). Open the thoracic cavity and insert a 23G needle into the left ventricle, snipping the right atrium to allow outflow.

  • Perfusion: Perfuse with 15–20 mL of ice-cold sterile saline at a rate of 3 mL/min. Causality: The highly lipophilic drug will partition into the lipid-rich brain tissue. If the brain is not perfused, residual blood in the cerebral microvasculature will artificially inflate or deflate the measured brain drug concentration.

  • System Validation (Checkpoint): The liver and brain must transition from dark red/pink to a pale, bloodless white. A pink brain indicates incomplete perfusion, invalidating the tissue sample for precise BBB permeability calculations.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Formulation Matrix

Parameter Value / Strategy Scientific Rationale
Target Compound 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine CNS-active pharmacophore; partial 5-HT agonism[2].
pKa (Estimated) ~9.0 - 9.5 (Piperazine N) Readily forms stable hydrochloride salts for improved dissolution.

| Lipophilicity | High (Driven by CF3​ & Cyclopropyl) | Ensures rapid crossing of the blood-brain barrier (BBB). | | Optimal IV Vehicle | 5% DMSO / 10% Tween 80 / 85% Saline | Prevents precipitation; maintains micellar solubilization[4]. |

Table 2: Murine Dosing Parameters (Adult C57BL/6 Mice, ~25g)

Route Max Volume[5] Needle Spec Absorption Profile

| Intravenous (IV) | 5 mL/kg (125 µL) | 29G - 30G | 100% Bioavailable; immediate Cmax​ . | | Oral (PO) | 10 mL/kg (250 µL) | 20G - 22G Ball-tip | Subject to hepatic first-pass metabolism; delayed Tmax​ . | | Intraperitoneal (IP) | 10 mL/kg (250 µL) | 25G - 27G | Hepatic portal absorption; bypasses GI degradation. |

Mechanistic Pathway Visualization

Given the structural homology to known phenylpiperazines, the compound is hypothesized to act upon Gq-coupled serotonin receptors (such as 5-HT2A or 5-HT2C)[2][3]. The diagram below maps the self-validating pharmacodynamic signaling cascade expected upon successful CNS target engagement.

SignalingPathway Ligand 1-(1-(4-(Trifluoromethyl)phenyl) cyclopropyl)piperazine Receptor 5-HT2A / 5-HT2C Receptor (GPCR) Ligand->Receptor Partial Agonism Gq Gq-Protein Subunit Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 Inositol Trisphosphate (IP3) PLC->IP3 PIP2 Hydrolysis DAG Diacylglycerol (DAG) PLC->DAG PIP2 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening PKC Protein Kinase C Activation DAG->PKC Membrane Recruitment Response CNS Pharmacodynamic Response (e.g., Target Engagement) Ca->Response Downstream Signaling PKC->Response Phosphorylation Cascade

Fig 2: Presumed Gq-coupled 5-HT receptor signaling pathway activated by the piperazine ligand.

References

  • Title: CAS 1245649-95-9 | 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)
  • Source: Journal of Applied Toxicology / PubMed (NIH)
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • Title: Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the Lipid Formulation Classification System Source: European Journal of Pharmaceutical Sciences / ResearchGate URL

Sources

Method

Application Note: Multinuclear NMR Characterization of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound: 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (CAS: 1245649-95-9)[1] Executive Summary & Chemical Context The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound: 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (CAS: 1245649-95-9)[1]

Executive Summary & Chemical Context

The molecule 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine is a highly functionalized pharmacophore frequently utilized in central nervous system (CNS) drug development and kinase inhibitor design. Structurally, it presents a unique analytical challenge: it combines a basic, conformationally flexible piperazine ring, a highly strained cyclopropyl core, and an electron-withdrawing 4-(trifluoromethyl)phenyl group[1].

As an Application Scientist, I approach the structural elucidation of this compound not as a routine 1D NMR checklist, but as a self-validating multinuclear system . The presence of the trifluoromethyl ( −CF3​ ) group provides a powerful internal anchor. Because the 19F nucleus is highly sensitive to its local dielectric and magnetic shielding environment[2], its scalar couplings ( JC-F​ ) to the aromatic ring serve as an absolute verification of the carbon framework[3]. Furthermore, the rigid geometry of the highly substituted cyclopropane ring—often synthesized via pathways like the quasi-Favorskii rearrangement[4]—forces its methylene protons into a diastereotopic environment, requiring precise 2D NMR mapping to resolve.

The Self-Validating NMR Strategy (Causality & Logic)

To ensure absolute trustworthiness in the structural assignment, our experimental design relies on three mechanistic pillars:

  • Heteronuclear Spin-Spin Coupling as an Internal Anchor: We do not decouple 19F during 13C acquisition. The 1JCF​ (~272 Hz), 2JCF​ (~32 Hz), and 3JCF​ (~3.8 Hz) couplings split the aromatic carbons into distinct quartets. If these quartets are absent or their coupling constants deviate, the structural integrity of the −CF3​ moiety is immediately invalidated[3].

  • Overcoming T1​ Relaxation Bottlenecks: The cyclopropyl C1 and the phenyl C4' are quaternary carbons. Lacking directly attached protons, they rely on inefficient dipole-dipole relaxation from distant spins, resulting in long longitudinal relaxation times ( T1​ ). A standard 1-second relaxation delay ( D1​ ) will artificially suppress these critical nodes. We mandate a D1​≥5s to ensure quantitative signal integration.

  • Resolving Diastereotopic Strain: The cyclopropyl C2 and C3 protons are equivalent by symmetry, but the two protons on each carbon (syn and anti to the phenyl ring) are diastereotopic. They form a complex AA'BB' spin system. 2D COSY and HSQC are mandatory to untangle these geminal and vicinal couplings[4].

Experimental Protocols

Protocol A: Sample Preparation & Probe Configuration

Objective: Prepare a high-fidelity sample optimized for multinuclear ( 1H , 13C , 19F ) acquisition.

  • Weighing: Accurately weigh 15–20 mg of the synthesized compound.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl3​ is preferred over DMSO- d6​ to minimize solvent viscosity, which can broaden the piperazine signals due to intermediate exchange rates.

  • Transfer: Transfer the homogenous solution to a high-precision 5 mm NMR tube (Norell or Wilmad, 500 MHz rated).

  • Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Manually tune and match the probe for 1H (400.1 MHz), 13C (100.6 MHz), and 19F (376.5 MHz) channels to minimize reflected power and maximize signal-to-noise (S/N).

Protocol B: 1D Multinuclear Acquisition

Objective: Acquire baseline structural data using optimized relaxation parameters.

  • 1H NMR: Acquire 16 scans with a spectral width of 12 ppm. Use a D1​ of 2.0 s and an acquisition time (AQ) of 3.0 s.

  • 13C{1H} NMR: Acquire 1024 scans with a spectral width of 250 ppm. Critical Step: Set D1​=5.0s to ensure the quaternary cyclopropyl C1 and phenyl C4' fully relax between pulses. Apply WALTZ-16 decoupling only on the 1H channel.

  • 19F NMR: Acquire 64 scans with a spectral width of 200 ppm, centered at -100 ppm. Use a D1​ of 3.0 s.

Protocol C: 2D Connectivity Mapping (COSY, HSQC, HMBC)

Objective: Prove the topological connectivity of the three distinct ring systems.

1H

1H COSY: Acquire with 128 t1​ increments and 4 scans per increment. This will map the 2J and 3J couplings within the cyclopropyl AA'BB' system and the piperazine ring.

1H

13C HSQC: Acquire with 256 t1​ increments. Optimize for 1JCH​=145Hz . This correlates all protons to their directly attached carbons, isolating the diastereotopic cyclopropyl protons to C2/C3 .

1H

13C HMBC: Acquire with 256 t1​ increments. Critical Step: Optimize for long-range coupling nJCH​=8Hz . This experiment is the linchpin of the validation; it must show cross-peaks from the piperazine N-adjacent protons and the phenyl ortho-protons to the same quaternary cyclopropyl C1.

Quantitative Data Summaries

The following tables summarize the expected self-validating NMR parameters based on the structural topology and established chemical shift variability for trifluoromethylated aromatics[3] and substituted cyclopropanes[4].

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Causality / Assignment Logic
Phenyl H-3', H-5' 7.55d2H8.0Deshielded by the strongly electron-withdrawing ortho- −CF3​ group.
Phenyl H-2', H-6' 7.40d2H8.0Ortho to the cyclopropyl ring; slightly shielded relative to H-3'/H-5'.
Piperazine NH 1.85br s1H-Secondary amine; broadens due to quadrupolar relaxation and exchange.
Piperazine CH 2​ (N4) 2.85m4H-Adjacent to the secondary amine; undergoes rapid ring inversion.
Piperazine CH 2​ (N1) 2.55m4H-Adjacent to the tertiary amine (attached to cyclopropyl).
Cyclopropyl CH 2​ (syn) 1.10m (AA'BB')2H-Diastereotopic protons syn to the phenyl ring.
Cyclopropyl CH 2​ (anti) 0.95m (AA'BB')2H-Diastereotopic protons anti to the phenyl ring; highly shielded.
Table 2: 13C and 19F NMR Assignments (100 MHz / 376 MHz, CDCl3​ )
NucleusPositionShift ( δ , ppm)Multiplicity JC-F​ (Hz)Causality / Assignment Logic
19F −CF3​ -62.5s-Characteristic shift for an aryl-bound trifluoromethyl group[2].
13C Phenyl C-1'145.0s-Quaternary; HMBC correlation to cyclopropyl protons.
13C Phenyl C-4'128.5q32.0Self-Validation: 2JCF​ coupling confirms direct attachment to −CF3​ .
13C Phenyl C-3', 5'125.2q3.8Self-Validation: 3JCF​ coupling confirms ortho position to −CF3​ .
13C Phenyl C-2', 6'131.0s-Meta to −CF3​ , no observable C-F coupling.
13C −CF3​ 124.3q272.0Self-Validation: 1JCF​ direct scalar coupling.
13C Piperazine C-2, 650.0s-Deshielded by the tertiary nitrogen.
13C Piperazine C-3, 546.0s-Adjacent to the secondary nitrogen.
13C Cyclopropyl C-145.0s-Quaternary junction; HMBC confirms linkage to all 3 domains.
13C Cyclopropyl C-2, 315.0s-Highly shielded due to cyclopropane ring current effects.

Visual Workflows & Connectivity Maps

The following diagrams illustrate the logical progression of the NMR characterization and the critical 2D connectivity required to validate the molecular structure.

NMR_Workflow S1 Sample Preparation 15 mg in CDCl3 S2 Probe Tuning 1H / 13C / 19F Channels S1->S2 S3 1D Acquisition 1H, 13C{1H}, 19F{1H} (Extended D1 for Quaternary C) S2->S3 S4 2D Acquisition COSY, HSQC, HMBC S3->S4 S5 Data Processing Zero-filling, FT, Phase Corr. S4->S5 S6 Structural Validation Multiplet & C-F Coupling Analysis S5->S6

Figure 1: End-to-end multinuclear NMR workflow for structural validation.

Connectivity Ar 4-CF3-Phenyl Cp Cyclopropyl (C1) Ar->Cp HMBC (C1'-C1) F_atoms 19F Nuclei Ar->F_atoms 1J, 2J, 3J C-F Pip Piperazine (N1) Cp->Pip HMBC (C1-N1) Cp_H Diastereotopic 1H Cp->Cp_H HSQC / COSY

Figure 2: 2D NMR connectivity map highlighting key HMBC and COSY correlations.

References

  • [1] Keyingchem. 1245649-95-9 | 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine. Available at:

  • [2] Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR (via NIH PMC). Available at:

  • [3] Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at:

  • [4] American Chemical Society (ACS). Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols. Organic Letters. Available at:

Sources

Application

Application Note &amp; Protocols: Formulation Strategies for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine Delivery

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, hereafter re...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, hereafter referred to as Compound X. Due to its structural characteristics, including a lipophilic trifluoromethylphenyl group and a basic piperazine moiety, Compound X is anticipated to exhibit poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[1] This presents a significant challenge for achieving adequate oral bioavailability. This guide outlines a systematic approach, from initial pre-formulation characterization to the development and analysis of advanced formulation systems, designed to overcome these solubility and bioavailability limitations. Key strategies discussed include amorphous solid dispersions (ASDs) and lipid-based drug delivery systems (LBDDS), with detailed protocols for their preparation and characterization.

Introduction and Rationale

The therapeutic potential of new chemical entities (NCEs) is often limited by their physicochemical properties. Over 70% of NCEs in development pipelines exhibit poor aqueous solubility, which is a primary determinant of the drug dissolution rate and subsequent absorption from the gastrointestinal (GI) tract.[2] Compound X, 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, possesses a molecular structure suggestive of low water solubility and high lipophilicity. The trifluoromethyl group contributes significantly to its lipophilic nature, while the overall structure is rigid and complex.[3][4]

The piperazine ring offers a basic functional group that may allow for salt formation, a common strategy to enhance solubility.[5][6] However, the potential for the salt to convert back to the less soluble free base form in the neutral to alkaline environment of the lower GI tract necessitates more robust formulation approaches. Therefore, this guide focuses on enabling technologies that can enhance and maintain the solubility of Compound X in the GI lumen, thereby improving the rate and extent of its absorption.[7] The two primary strategies detailed are:

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state can lead to a significant increase in apparent solubility and dissolution rate.[8] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix, which stabilizes the amorphous state and prevents recrystallization during storage and upon dissolution.[9][10]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the lipophilic drug in a mixture of lipids, surfactants, and co-solvents.[11] Upon contact with GI fluids, these systems can form fine emulsions or microemulsions, such as Self-Emulsifying Drug Delivery Systems (SEDDS), which present the drug in a solubilized state, bypassing the dissolution step and facilitating absorption.[12][13]

The selection of the optimal strategy depends on a thorough understanding of the drug's physicochemical properties, which is the focus of the initial pre-formulation assessment.

Pre-Formulation Assessment: The Foundation for Rational Design

A comprehensive pre-formulation study is critical to guide the selection of the most promising formulation strategy. Key parameters for Compound X must be experimentally determined.

Physicochemical Characterization

Table 1: Essential Pre-Formulation Parameters for Compound X

ParameterAnalytical TechniqueRationale & Importance
Aqueous Solubility Shake-Flask Method (in pH 1.2, 4.5, 6.8 buffers, and water)Determines intrinsic solubility and pH-dependent effects. Critical for BCS classification.[14]
Log P / Log D HPLC-based or Shake-Flask MethodMeasures lipophilicity. High Log P (>3) suggests suitability for LBDDS and potential for lymphatic transport.[15]
pKa Potentiometric Titration or UV-SpectrophotometryIdentifies ionizable groups (piperazine moiety). Guides salt selection and predicts pH-dependent solubility.
Melting Point (Tm) Differential Scanning Calorimetry (DSC)Provides information on crystal lattice energy. A high Tm often correlates with low solubility.
Glass Transition (Tg) Differential Scanning Calorimetry (DSC)Essential for ASD development. A high drug Tg is favorable. The Tg of the drug-polymer dispersion must be sufficiently high to ensure physical stability.[8]
Solid-State Form X-Ray Powder Diffraction (XRPD), Polarized Light MicroscopyIdentifies the crystalline or amorphous nature of the raw API. XRPD is crucial for confirming amorphization in ASDs.[16]
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses moisture uptake, which can plasticize ASDs, lower Tg, and induce recrystallization.[16]
Decision Workflow for Formulation Strategy

The data from the pre-formulation assessment feeds into a decision-making workflow to select the most appropriate technology.

G cluster_0 Pre-Formulation Data cluster_1 Strategy Selection Start Compound X API Solubility Aqueous Solubility < 100 µg/mL? Start->Solubility LogP Log P > 3? Solubility->LogP Yes Salt Salt Formation Solubility->Salt No (Consider Standard Formulation) Tm Tm > 150°C? LogP->Tm No LBDDS Lipid-Based System (LBDDS) LogP->LBDDS Yes pKa Basic pKa Present? ASD Amorphous Solid Dispersion (ASD) Tm->ASD Yes (High Lattice Energy) Tm->Salt No Hybrid Hybrid Approach (e.g., ASD in LBDDS) ASD->Hybrid LBDDS->Hybrid

Sources

Method

Application Note: High-Throughput Screening of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine Derivatives in GPCR Drug Discovery

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Preclinical Drug Development Compound Focus: 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (CAS: 1245649-95-9) Primary Applications: Frag...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Preclinical Drug Development Compound Focus: 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (CAS: 1245649-95-9) Primary Applications: Fragment-Based Drug Discovery (FBDD), GPCR Targeted Library Synthesis, and High-Throughput Calcium Flux Screening.

Mechanistic Rationale: A Privileged Scaffold for CNS and GPCR Targets

In modern medicinal chemistry, the design of targeted screening libraries relies heavily on "privileged scaffolds"—molecular frameworks that consistently yield high-affinity ligands for specific biological targets. The compound 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine is a highly specialized building block engineered for aminergic G-Protein-Coupled Receptors (GPCRs), such as Histamine (e.g., H3R), Serotonin (5-HT), and Dopamine receptors [1, 2].

  • The Piperazine Pharmacophore: The secondary amine (N4) of the piperazine ring serves as a critical basic center. At physiological pH, it becomes protonated, allowing it to form an essential salt-bridge with conserved Aspartate residues (e.g., Asp3.32) deep within the orthosteric binding pocket of aminergic GPCRs [2]. Furthermore, the N4 position is an ideal nucleophile for late-stage high-throughput derivatization.

  • Cyclopropyl Conformational Restriction: Unlike flexible alkyl linkers, the cyclopropyl ring locks the spatial orientation of the piperazine relative to the phenyl ring. This pre-organization reduces the entropic penalty upon receptor binding, significantly increasing target affinity and selectivity.

  • Trifluoromethyl (-CF3) Substitution: The para-CF3 group dramatically enhances the lipophilicity of the molecule, promoting Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS-active drugs like the H3R antagonist Bavisant (JNJ-31001074) [2]. Additionally, the strong electron-withdrawing nature of the C-F bonds protects the phenyl ring from rapid Cytochrome P450-mediated oxidative metabolism.

Physicochemical Property Comparison

To understand why this specific building block outperforms standard piperazine fragments in HTS libraries, consider the following calculated physicochemical properties:

PropertyUnsubstituted Piperazine1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazineImpact on Drug Development
Molecular Weight 86.14 g/mol 270.30 g/mol Ideal fragment size for FBDD; allows room for N4 functionalization.
LogP (Lipophilicity) -1.17~2.87Enhanced lipid membrane permeability; optimal for CNS targeting.
Conformational Entropy High (Flexible)Low (Restricted)Higher binding affinity due to reduced entropic loss upon target engagement.
Metabolic Stability Low (Oxidation prone)High (CF3 protected)Longer half-life in vivo; fewer false positives in cell-based assays.

GPCR Signaling & Assay Design

When screening derivatives of this scaffold, cell-based functional assays are preferred over simple radioligand binding. Aminergic GPCRs couple to intracellular G-proteins (Gq, Gi/o, or Gs). For HTS, we typically engineer cell lines (e.g., CHO-K1 or HEK293) to co-express the target GPCR along with a promiscuous G-protein (like Gα16). This forces the receptor to signal through the Phospholipase C (PLC) pathway, releasing intracellular calcium ( Ca2+ ) regardless of its native coupling [4].

GPCR_Pathway Ligand 1-Arylcyclopropylpiperazine (Antagonist) GPCR Aminergic GPCR (e.g., H3R) Ligand->GPCR Binds & Inhibits G_alpha Gq/11 Protein Subunit GPCR->G_alpha Blocks Activation Effector Phospholipase C (PLC) G_alpha->Effector Reduces Activity SecondMsgr IP3 / Calcium Release Effector->SecondMsgr Decreases Ca2+ Readout FLIPR Fluorescence SecondMsgr->Readout Signal Quenched

Caption: GPCR signaling pathway modulated by 1-arylcyclopropylpiperazine antagonists.

High-Throughput Screening Workflows & Protocols

To maximize the utility of this building block, the workflow is divided into two phases: Library Derivatization and Functional Screening .

HTS_Workflow LibPrep Library Synthesis Derivatize Piperazine N4 Plate Assay Plating Seed CHO-K1/GPCR Cells LibPrep->Plate DyeLoad Dye Loading FLIPR Calcium 4 Assay Kit Plate->DyeLoad Incubation Compound Addition Incubate Library Hits DyeLoad->Incubation Detection Signal Detection Measure Ca2+ Flux Incubation->Detection

Caption: High-throughput screening workflow for GPCR calcium flux assays.

Protocol 1: High-Throughput Library Derivatization

Because the N4 position of the piperazine is sterically accessible, it is highly reactive toward electrophiles. This protocol outlines the parallel synthesis of sulfonamide and amide derivatives in a 384-well format [1].

Self-Validating Principle: By utilizing excess volatile bases (e.g., DIPEA) and scavenging resins, we ensure the final assay plate contains only the desired product, preventing false-positive cytotoxicity from unreacted starting materials.

  • Preparation: Dispense 10 mM of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine in anhydrous DMSO into a 384-well polypropylene source plate (5 µL/well).

  • Coupling: Add 1.2 equivalents of diverse sulfonyl chlorides or acid chlorides (e.g., to probe the hydrophobic sub-pocket) dissolved in DMSO containing 3 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Incubation: Seal the plate and agitate on a microplate shaker at room temperature for 4 hours.

  • Scavenging (Crucial Step): Add 10 µL of a suspension containing polymer-bound trisamine (to scavenge unreacted electrophiles) and polymer-bound isocyanate (to scavenge unreacted piperazine). Incubate for 2 hours.

  • Filtration & QC: Filter the plate into a clean 384-well destination plate. Randomly sample 5% of the wells for LC-MS analysis to validate >90% purity. Dilute the final library to 1 mM in DMSO for HTS.

Protocol 2: FLIPR Calcium 4 Assay for GPCR Antagonist Screening

To screen the newly synthesized library for GPCR antagonism (e.g., targeting the Histamine H3 receptor), we utilize a Fluorometric Imaging Plate Reader (FLIPR) combined with a homogeneous, no-wash calcium dye [3, 4].

Self-Validating Principle: The inclusion of a known reference agonist (e.g., Histamine) at its EC80​ concentration ensures that any reduction in fluorescent signal is strictly due to the antagonistic action of our piperazine derivatives, rather than a failure of the cells to signal.

  • Cell Plating: Seed CHO-K1 cells stably expressing the target GPCR and Gα16 at a density of 10,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Prepare the FLIPR Calcium 4 Assay Buffer (Component A + Component B) [3]. Expert Insight: The proprietary masking technology in this kit eliminates the need for cell washing, which is critical because washing can dislodge cells and artificially increase well-to-well variability (lowering the Z'-factor).

  • Incubation: Add 25 µL of the Loading Buffer directly to the 25 µL of culture media in each well. Incubate for 1 hour at 37°C.

  • Compound Addition (Antagonist Phase): Using the FLIPR integrated pipettor, transfer 12.5 µL of the piperazine derivative library (diluted to 10 µM final concentration in assay buffer) to the cell plate. Incubate for 15 minutes to allow for receptor equilibration.

  • Agonist Challenge & Readout:

    • Set the FLIPR to read baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds.

    • Inject 12.5 µL of the reference agonist (at EC80​ ) into all wells simultaneously.

    • Record the kinetic calcium flux response for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or maximum peak height. Active hits (antagonists) will show a >50% reduction in the calcium flux signal compared to vehicle control wells. Calculate the Z'-factor using positive and negative controls; a Z' > 0.5 validates the assay run [4].

References

  • "Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro." Bioorganic & Medicinal Chemistry Letters.
  • "Bavisant (JNJ-31001074) | H3 Receptor Antagonist." MedChemExpress.
  • "FLIPR Calcium 4 Assay Kit Guide." Molecular Devices.
  • "FLIPR™ Assays for GPCR and Ion Channel Targets." NCBI Bookshelf.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

Welcome to the Advanced Formulation Support Center. This guide is designed for research scientists and drug development professionals facing physicochemical bottlenecks with 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for research scientists and drug development professionals facing physicochemical bottlenecks with 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine .

Because this molecule contains a highly lipophilic trifluoromethyl (-CF3) group and a rigid cyclopropyl spacer, it exhibits a high partition coefficient (LogP) that drastically reduces its aqueous solubility[1]. However, the presence of the piperazine ring (containing basic secondary and tertiary amines) provides a critical synthetic handle for targeted solubilization strategies[2]. According to the General Solubility Equation (GSE), overcoming this insolubility requires either disrupting the solid-state crystal lattice energy (via salt formation) or masking the hydrophobicity (via supramolecular complexation)[3].

Diagnostic Workflow & Causality

Before initiating any wet-lab experiments, it is vital to understand the thermodynamic barriers preventing solvation. The -CF3 group creates a massive energetic penalty for cavity formation in water. Our solubilization strategy must directly counteract this by either increasing the ionization state of the piperazine nitrogen[4] or shielding the -CF3 moiety from the aqueous environment[5].

SolubilizationWorkflow Start 1-(1-(4-(Trifluoromethyl)phenyl) cyclopropyl)piperazine (Poor Aqueous Solubility) Analyze Physicochemical Profiling (pKa ~9.5, High LogP) Start->Analyze Salt Salt Formation (Targeting Piperazine N) Analyze->Salt CD Cyclodextrin Complexation (Targeting CF3-Phenyl) Analyze->CD ASD Amorphous Solid Dispersion (Polymer Matrix) Analyze->ASD EvalSalt Evaluate Hygroscopicity & Disproportionation Salt->EvalSalt EvalCD Phase-Solubility & Job's Plot CD->EvalCD Success Optimized Aqueous Formulation ASD->Success EvalSalt->Success EvalCD->Success

Workflow for diagnosing and resolving solubility barriers in piperazine-derivatives.

Quantitative Physicochemical Profiling

The table below summarizes the expected thermodynamic shifts when applying different solubilization techniques to this specific molecule.

Parameter / Formulation StateValue / CharacteristicMechanistic Impact on Solubilization
LogP (Estimated) ~3.5 - 4.5High hydrophobicity drives poor aqueous solvation[1].
pKa (Piperazine N) ~9.5 (Secondary amine)Ideal basic center for protonation using organic/inorganic acids[2].
Free Base Solubility < 0.01 mg/mL (pH 7.4)Sub-optimal for standard in vitro and in vivo assays.
Citrate Salt Solubility > 5.0 mg/mL (pH 4.0)Significant enhancement via lattice energy reduction and ion-dipole interactions.
HP-β-CD Complex > 10.0 mg/mL (pH 7.4)Shields the -CF3 group, maintaining neutral pH solubility without precipitation[5].

Module A: Piperazine Salt Formation

The Causality: Piperazine is a strong base. Protonating the secondary amine with an acid (e.g., citric, tartaric, or methanesulfonic acid) creates a charged species that readily forms ion-dipole interactions with water, overcoming the lipophilicity of the -CF3 group[2]. The choice of counterion directly dictates the new crystal lattice energy and the hygroscopicity of the resulting powder[4].

Self-Validating Protocol: Shake-Flask Equilibrium & Salt Screening

This protocol ensures thermodynamic equilibrium is reached and validates that solubility gains are due to true salt formation, not transient supersaturation.

  • Equilibration: Add an excess amount of solid 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine to 10 mL of selected acidic aqueous media (e.g., 0.1 M citrate buffer, pH 3.0) in a sealed glass vial.

  • Agitation: Shake the mixture at 300 RPM at a constant 25°C for 72 hours. This extended timeframe is critical to reach thermodynamic equilibrium[2].

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove sub-visible particulates.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the saturation concentration.

  • Validation (Critical Step): Recover the undissolved precipitate and analyze it via Powder X-Ray Diffraction (PXRD). The diffractogram must show a new crystalline phase distinct from the free base, confirming successful salt formation[4].

Troubleshooting & FAQs

Q: My piperazine salt dissolves initially but precipitates after 2 hours when diluted in simulated intestinal fluid (pH 6.8). Why does this happen? A: This is a classic case of disproportionation driven by microenvironmental pH shifts. The dissolving salt initially creates an acidic microenvironment, but as the bulk pH neutralizes the piperazine (pKa ~9.5), the un-ionized free base is regenerated[6]. Driven by the highly lipophilic -CF3 group, the free base exceeds its supersaturation limit and crashes out. Solution: Formulate the salt with a polymeric precipitation inhibitor (e.g., HPMC or PVP) to maintain the supersaturated state, or transition to a cyclodextrin-based approach.

Module B: Supramolecular Shielding via Cyclodextrins

The Causality: If salt formation fails due to downstream physiological pH shifts, supramolecular inclusion is the most robust alternative. The -CF3-phenyl moiety is highly hydrophobic and sterically compatible with the lipophilic inner cavity of modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]. By encapsulating the -CF3 group, the water-facing surface of the complex becomes entirely hydrophilic, drastically enhancing solubility without altering the bulk pH[7].

CDMechanism FreeDrug Free Drug (Exposed CF3 Group) Complexation Thermodynamic Driving Force (Enthalpic/Entropic Shift) FreeDrug->Complexation HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity) HPBCD->Complexation Inclusion 1:1 Inclusion Complex (CF3 Shielded from Water) Complexation->Inclusion

Supramolecular inclusion mechanism of the trifluoromethyl moiety into HP-β-Cyclodextrin.

Self-Validating Protocol: Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol determines the stoichiometry and binding efficiency of the cyclodextrin complex.

  • Preparation: Prepare a series of aqueous solutions of HP-β-CD ranging from 0 to 50 mM in purified water or PBS (pH 7.4).

  • Dosing: Add an excess amount of the API (free base) to each vial.

  • Incubation: Seal and agitate the vials at a constant 25°C for 48 hours to achieve complexation equilibrium.

  • Analysis: Filter the suspensions (0.45 µm) and quantify the dissolved API via HPLC.

  • Validation (Data Plotting): Plot the API concentration (M) against the HP-β-CD concentration (M). Calculate the stability constant ( Kc​ ) from the slope. A linear increase ( AL​ type curve) validates a 1:1 stoichiometric inclusion complex[5].

Troubleshooting & FAQs

Q: The phase-solubility diagram shows a plateau ( BS​ type curve) at higher cyclodextrin concentrations. What does this indicate? A: A BS​ type curve indicates that the inclusion complex itself has reached its own solubility limit and is precipitating out of solution. Native β-cyclodextrin has a relatively low intrinsic aqueous solubility (~18.5 g/L)[7]. Solution: Switch to a highly substituted, amorphous derivative like HP-β-CD or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives possess near-infinite aqueous solubility and prevent the complex from precipitating.

References

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs Source: PubMed (Journal of Pharmaceutical Sciences) URL:[Link]

  • Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties Source: ACS Publications (Molecular Pharmaceutics) URL:[Link]

  • Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins Source: PubMed URL:[Link]

  • Physico-Chemical Properties and Phase Behavior of the Ionic Liquid-β-Cyclodextrin Complexes Source: MDPI URL:[Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Source: PMC URL:[Link]

  • Improving solubility via structural modification Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine in Solution

Welcome to the technical support center for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for minimizing the degradation of this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural components of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine and their inherent stability characteristics?

A1: To understand the stability of the entire molecule, it's crucial to consider its three key structural motifs: the trifluoromethylphenyl group, the cyclopropylamine moiety, and the piperazine ring.

  • Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is generally very stable due to the high strength of the carbon-fluorine bond, which imparts metabolic and chemical resilience.[1][2] However, under strongly alkaline conditions, the -CF3 group can be susceptible to hydrolysis, converting it to a carboxylic acid (-COOH).[1] This group can also be prone to photodegradation upon exposure to UV light.[1]

  • Cyclopropylamine Moiety: The cyclopropyl ring is strained, which can make it susceptible to ring-opening reactions.[3] However, cyclopropylamine itself is considered chemically stable under standard ambient conditions (room temperature).[4] The reactivity of the amine is a key factor, and its nucleophilicity can drive reactions.

  • Piperazine Ring: The piperazine ring is a six-membered heterocycle that is generally stable.[5] However, it can undergo degradation under certain conditions. At elevated temperatures, it can undergo thermal degradation through ring-opening SN2 reactions.[6] It is also susceptible to oxidation, a process that can be catalyzed by metal ions, particularly copper (Cu2+).[7] The pH of piperazine solutions is typically alkaline, in the range of 10.8-11.8 for a 10% aqueous solution.

Q2: My solution of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine is showing signs of degradation. What are the most likely causes?

A2: Degradation is often multi-faceted. Based on the structure of your compound, the most probable causes of degradation in solution are:

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation, especially in the presence of oxygen and catalytic metal ions like Cu2+.[7] This can lead to the formation of various degradation products, including N-oxides and ring-opened byproducts. The nitrogen atom of the cyclopropylamine could also be a site for oxidation.

  • pH-Related Instability:

    • Alkaline Hydrolysis: The trifluoromethyl group is known to be labile under high pH conditions, potentially hydrolyzing to a carboxylic acid.[1] Given that piperazine solutions are inherently basic, this is a significant consideration.

    • Acidic Instability: While the trifluoromethyl group is stable in acid, the cyclopropylamine and piperazine moieties, being basic, will be protonated in acidic solutions. The stability of these protonated forms can vary, and acid-catalyzed hydrolysis or other reactions may occur.

  • Photodegradation: Exposure to UV light can induce the degradation of the trifluoromethylphenyl moiety.[1] It is crucial to protect solutions from light, especially during long-term storage or extended experiments.

  • Thermal Degradation: Elevated temperatures can promote the degradation of the piperazine ring through mechanisms like ring-opening.[5][7][6]

Troubleshooting Guide

This section provides a structured approach to identifying and mitigating degradation issues.

Symptom: Appearance of new, unexpected peaks in my HPLC or LC-MS analysis.

This is the most common indicator of compound degradation. The troubleshooting workflow below will help you pinpoint the cause.

Troubleshooting_Degradation Start Start: Unexpected Peaks Observed Check_Oxidation 1. Assess Oxidative Stress - Was the solution de-gassed? - Are there sources of metal ions (e.g., catalysts, glassware)? Start->Check_Oxidation Check_pH 2. Evaluate pH Conditions - What is the pH of the solution? - Was the solution exposed to strong acids or bases? Check_Oxidation->Check_pH No Mitigate_Oxidation Solution: - Use de-gassed solvents. - Add a chelating agent (e.g., EDTA). - Use high-purity solvents and reagents. Check_Oxidation->Mitigate_Oxidation Yes Check_Light 3. Consider Photodegradation - Was the solution protected from light? Check_pH->Check_Light No Mitigate_pH Solution: - Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7). - Avoid pH extremes. Check_pH->Mitigate_pH Yes Check_Temp 4. Review Thermal Conditions - Was the solution exposed to high temperatures? Check_Light->Check_Temp No Mitigate_Light Solution: - Store solutions in amber vials. - Protect from direct light during experiments. Check_Light->Mitigate_Light Yes Mitigate_Temp Solution: - Store solutions at recommended temperatures (e.g., 2-8°C or -20°C). - Avoid repeated freeze-thaw cycles. Check_Temp->Mitigate_Temp Yes End Re-analyze and Confirm Stability Check_Temp->End No Mitigate_Oxidation->Check_pH Mitigate_pH->Check_Light Mitigate_Light->Check_Temp Mitigate_Temp->End Degradation_Pathways Parent 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine Oxidation Oxidative Degradation (O₂, Metal Ions) Parent->Oxidation Hydrolysis pH-Mediated Hydrolysis Parent->Hydrolysis Photodegradation Photodegradation (UV Light) Parent->Photodegradation Piperazine_Oxidation Piperazine N-Oxide Oxidation->Piperazine_Oxidation Ring_Opening Ring-Opened Products (e.g., Ethylenediamine derivatives) Oxidation->Ring_Opening Alkaline_Hydrolysis Alkaline (High pH) Hydrolysis->Alkaline_Hydrolysis CF3_Hydrolysis Carboxylic Acid Derivative (Hydrolysis of -CF₃) Alkaline_Hydrolysis->CF3_Hydrolysis Photo_Product Trifluoroacetic acid and other products Photodegradation->Photo_Product

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 1-(1-(4-(Trifluoromethyl)phenyl)c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine .

This specific molecule presents a classic chromatographic dichotomy: it possesses a highly lipophilic, electron-withdrawing domain (the trifluoromethylphenyl and cyclopropyl groups) that drives strong reversed-phase retention, coupled with a highly basic secondary amine (the piperazine ring) that is notorious for secondary interactions. This guide dissects the causality of peak tailing for this compound and provides self-validating protocols to achieve robust, Gaussian peak shapes.

Part 1: Mechanistic Insight—The Causality of Peak Tailing

In an ideal reversed-phase high-performance liquid chromatography (HPLC) separation, analyte retention is governed purely by nonspecific hydrophobic interactions, resulting in a symmetrical Gaussian peak. However, peak tailing occurs when the peak asymmetry factor ( As​ ) exceeds 1.2, driven by the presence of multiple, competing retention mechanisms[1][2].

For 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, the primary culprit is the piperazine moiety . Piperazine is a strong base with a pKa typically around 9.7 to 9.8[3]. At standard mobile phase pH ranges (pH 4.0–7.0), the secondary amine is fully protonated, carrying a positive charge. Concurrently, residual silanol groups (Si-OH) on traditional silica-based stationary phases have a pKa of approximately 3.5 to 4.5. At mid-pH, these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻)[1][4].

The electrostatic attraction between the protonated piperazine and the ionized silanols creates a strong, slow-desorbing ion-exchange interaction. Because these active sites are limited in number and kinetically slow, they "drag" a portion of the analyte molecules, creating a pronounced tail[3][5].

SilanolInteraction A Piperazine Analyte (Basic Amine, pKa ~9.8) B Mobile Phase pH 5-7 A->B C Protonated Amine (NH2+) B->C E Ionized Silanols (Si-O-) B->E F Strong Ion-Exchange Interaction C->F D Silica Stationary Phase D->B E->F G Peak Tailing (As > 1.5) F->G

Caption: Mechanism of secondary ion-exchange interactions causing basic analyte peak tailing.

Part 2: Diagnostic FAQs

Q1: How do I know if the tailing of my piperazine derivative is caused by chemistry (silanols) or a physical system issue? A: You must isolate the variables. Physical issues (like a blocked inlet frit, a column void, or excessive extra-column volume from improper PEEK tubing connections) will distort the flow path for all analytes[6][7][8]. Chemical issues (silanol interactions) are analyte-specific. By injecting a neutral marker (e.g., Toluene) alongside your sample, you create a self-validating diagnostic test. If the neutral marker is symmetrical but the piperazine tails, the root cause is chemical[7].

Q2: Why does adjusting the mobile phase pH dictate peak symmetry for this compound? A: pH manipulation breaks the ion-exchange causality loop. You have two thermodynamic pathways to eliminate the electrostatic attraction:

  • Low pH Strategy (pH < 3.0): By lowering the pH below the pKa of the silanols, you force them into their neutral, protonated state (Si-OH). The piperazine remains positively charged, but there are no negative sites to interact with[1][2].

  • High pH Strategy (pH > 10.5): By raising the pH above the pKa of the piperazine, you deprotonate the analyte into its neutral free-base form. The silanols are heavily ionized, but the neutral analyte ignores them[8]. (Note: This requires specialized hybrid-silica columns that will not dissolve at high pH).

Q3: What column chemistries are best suited to mitigate tailing for this specific molecule? A: Avoid older Type A silica columns, which are heavily contaminated with trace metals (like Fe³⁺ and Al³⁺) that increase silanol acidity[2][5]. Instead, utilize:

  • High-purity Type B Silica: Fully end-capped to physically block residual silanols[2][4].

  • Polar-Embedded Phases: These incorporate a polar functional group (e.g., amide) near the silica surface, creating a hydration layer that shields basic analytes from silanols[4].

  • Charged Surface Hybrid (CSH) Columns: These columns possess a low-level positive surface charge that electrostatically repels protonated basic analytes, yielding exceptionally sharp peaks even in low-ionic-strength mobile phases like formic acid[5].

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.2) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does Toluene Tail? Test->Decision Yes Yes: Physical Issue Decision->Yes Yes No No: Chemical Issue Decision->No No PhysFix Check Frit, Void Volume, or Replace Column Yes->PhysFix ChemFix Adjust pH, Add Buffer, or Change Column Chem No->ChemFix

Caption: Self-validating diagnostic workflow to distinguish physical from chemical tailing.

Part 3: Self-Validating Experimental Protocols

Protocol A: Physical vs. Chemical Diagnostic Test

This protocol establishes baseline system suitability and definitively identifies the root cause of peak asymmetry.

  • Preparation: Prepare a diagnostic test mixture containing 100 µg/mL of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine and 50 µg/mL of a neutral marker (e.g., Toluene or Uracil) dissolved in the initial mobile phase conditions. Causality: Matching the sample solvent to the mobile phase prevents peak fronting caused by solvent mismatch[6].

  • Execution: Inject 5 µL of the test mixture onto the HPLC system operating under standard reversed-phase conditions (e.g., 50:50 Water:Acetonitrile, no additives).

  • Data Acquisition: Record the chromatogram and calculate the USP Tailing Factor ( Tf​ ) or Asymmetry Factor ( As​ ) for both peaks at 10% peak height[1][4].

  • Validation Logic:

    • If Toluene As​ < 1.2 AND Piperazine As​ > 1.5 Chemical Issue . Proceed to Protocol B.

    • If Toluene As​ > 1.5 AND Piperazine As​ > 1.5 Physical Issue . Inspect the flow path for dead volumes, replace the column inlet frit, or replace the column entirely[6][7].

Protocol B: Low-pH Mobile Phase Optimization

This protocol utilizes thermodynamic suppression to eliminate secondary interactions.

  • Column Selection: Install a high-purity, fully end-capped Type B C18 column (e.g., Waters XBridge, Agilent ZORBAX Eclipse Plus)[2][8].

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Verify the pH is approximately 2.0. Causality: TFA serves a dual purpose. It lowers the pH to neutralize acidic silanols, and its trifluoroacetate anion acts as an ion-pairing agent, forming a neutral hydrophobic complex with the protonated piperazine to improve peak shape and retention[2][4].

    • Mobile Phase B: Prepare 0.1% TFA in LC-MS grade Acetonitrile.

  • Execution: Run a gradient from 10% B to 90% B over 15 minutes at a flow rate appropriate for your column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Validation Logic: The piperazine peak should now elute with an As​ < 1.2. If tailing persists, the column may be overloaded. Dilute the sample by a factor of 10 and reinject; if the peak shape improves, column mass overload was the secondary cause[3][6].

Part 4: Quantitative Data & Troubleshooting Matrices

Table 1: Buffer Selection Guide for Basic Piperazines

Selecting the correct buffer is critical for balancing peak shape with detector compatibility.

Buffer System / AdditiveTypical pH RangeMechanism of ActionSuitability for LC-MS
0.1% Trifluoroacetic Acid (TFA) ~2.0Suppresses silanol ionization; strong ion-pairing with amines.Yes (Note: Can cause ion suppression in MS).
20 mM Potassium Phosphate 2.1 - 3.1Suppresses silanol ionization; provides high buffering capacity.No (Non-volatile, will contaminate MS source).
10 mM Ammonium Formate 3.0 - 4.0Weak silanol suppression; minimal ion-pairing.Yes (Excellent MS compatibility).
10 mM Ammonium Bicarbonate 9.0 - 10.5Deprotonates the piperazine, neutralizing the analyte.Yes (Requires high-pH resistant hybrid columns).
Table 2: Comprehensive Troubleshooting Matrix

Use this matrix to rapidly correlate symptoms with field-proven corrective actions.

Chromatographic SymptomPrimary Root CauseCorrective Action & Causality
All peaks tail (including neutral markers)Column void, blocked frit, or extra-column volume.Replace inlet frit or reverse flush column. Minimize tubing length and ID (use 0.005" PEEK) to reduce dispersion.
Only piperazine peak tails ( As​ > 1.5)Secondary silanol interactions (ion-exchange).Lower mobile phase pH < 3.0 to neutralize silanols, or switch to a polar-embedded / CSH column[1][2][5].
Peak fronting ( As​ < 1.0)Column mass overload or sample solvent mismatch.Reduce injection volume. Ensure sample is dissolved in a solvent no stronger than the initial mobile phase[2].
Retention time shifts Mobile phase composition or pH instability.Verify buffer preparation. Operating too close to the analyte's pKa causes shifts; buffer at least 2 pH units away from pKa.

References

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.6

  • Element Lab Solutions. Peak Tailing in HPLC. 1

  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?7

  • Benchchem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. 3

  • Phenomenex. How to Reduce Peak Tailing in HPLC?2

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?4

  • LCGC International. Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. 5

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. 8

Sources

Optimization

Technical Support Center: Optimizing Purification of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

Welcome to the technical support resource for the purification of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, offering step-by-step solutions and the rationale behind them.

Problem 1: Low Yield After Column Chromatography

Q: I'm experiencing a significant loss of my compound during flash chromatography on silica gel. What are the likely causes and how can I improve my recovery?

A: Low recovery from silica gel chromatography is a frequent issue, often stemming from the basic nature of the piperazine moiety and the unique electronic properties of the trifluoromethyl group. Here’s a systematic approach to troubleshoot this:

Possible Causes & Solutions:

  • Irreversible Adsorption to Silica: The basic nitrogen atoms of the piperazine ring can strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to irreversible binding or "streaking" and poor recovery.

    • Solution 1: Basic Modifier in Mobile Phase: Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonium hydroxide, to your mobile phase (typically 0.1-1%). This will neutralize the acidic silanol groups, preventing strong binding of your basic compound.[1]

    • Solution 2: Use of Deactivated or Basic Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like basic alumina.[1] These have fewer acidic sites, reducing the likelihood of strong adsorption.

  • Compound Degradation on Silica: The trifluoromethyl group, while generally stable, can sometimes be sensitive to highly acidic conditions, which can be present on the surface of silica gel.[2]

    • Solution: Neutral or Basic Purification Conditions: Employing the basic modifiers or alternative stationary phases mentioned above will also mitigate the risk of acid-mediated degradation.

  • Inappropriate Solvent System: An incorrect mobile phase composition can lead to either very poor elution (compound stays at the top of the column) or co-elution with impurities.

    • Solution: Thorough TLC Analysis: Before scaling up to a column, meticulously develop your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation.[3] Common solvent systems for piperazine derivatives include mixtures of ethyl acetate and hexanes.[4]

Expert Insight: The electron-withdrawing nature of the trifluoromethyl group can influence the polarity of the entire molecule.[5] This might necessitate a more polar solvent system than anticipated for a simple piperazine derivative.

Workflow for Optimizing Column Chromatography Recovery

Caption: Decision-making workflow for troubleshooting low recovery in flash chromatography.

Problem 2: Persistent Impurities in the Final Product

Q: After purification, my NMR and LC-MS analyses still show the presence of impurities. What are the common impurities in this synthesis and how can I remove them?

A: The nature of impurities will depend on the synthetic route used to prepare 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine. However, some common classes of impurities can be anticipated.

Common Impurities and Removal Strategies:

Impurity TypeIdentification MethodRemoval Strategy
Unreacted Starting Materials TLC, LC-MS, ¹H NMR- Optimize reaction stoichiometry and time.- Recrystallization if solubility differences are significant.- Meticulous flash column chromatography with a shallow gradient.[3]
Di-substituted Piperazine Byproducts LC-MS, ¹H NMR- Use an excess of piperazine starting material to favor mono-substitution.- Careful column chromatography can often separate mono- and di-substituted products.[3]
Arylcyclopropylamine Precursor LC-MS, ¹H NMR- Ensure complete reaction with the piperazine synthon.- An acidic wash during workup can help remove unreacted amine precursors.
Defluorinated or Hydrolyzed CF₃ Group ¹⁹F NMR, Mass Spectrometry- Avoid harsh acidic or basic conditions during synthesis and purification.[2]- The trifluoromethyl group is generally stable, but this can be a concern under extreme conditions.

Advanced Purification Technique: Recrystallization

If column chromatography fails to remove closely eluting impurities, recrystallization is an excellent orthogonal purification method.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your impure compound in a variety of solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold.[3] Good starting points for piperazine derivatives include ethanol, methanol, isopropanol, acetonitrile, and mixtures with water or hexanes.[3][4]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure compound to fully dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.[3] Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a high vacuum.

Causality Explained: Recrystallization works on the principle of differential solubility. The desired compound is supersaturated in the cooling solution and crystallizes out, while impurities remain in the solvent (the mother liquor) because they are not present in high enough concentration to saturate the solution.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my purification?

A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring column chromatography.[4] For higher-resolution analysis of fractions and to check the purity of the final product, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is highly recommended.

Q2: My compound is an oil, not a solid. Can I still use recrystallization?

A2: If your compound is an oil, direct recrystallization is not possible. However, you can attempt to form a salt, which is often a crystalline solid. Reacting your piperazine derivative with an acid like hydrochloric acid (HCl) or citric acid can yield a salt that may be amenable to recrystallization.[6]

Q3: Are there any special considerations for handling a compound with a trifluoromethyl group?

A3: The trifluoromethyl (CF₃) group is generally very stable and considered an asset in drug molecules due to its metabolic stability.[5] However, it is strongly electron-withdrawing, which can affect the reactivity and polarity of the molecule.[5] Analytically, ¹⁹F NMR is a powerful tool to confirm the presence and integrity of the CF₃ group.[2]

Q4: What analytical techniques are essential for characterizing the final purified product?

A4: A full characterization of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine should include:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity. The ¹³C NMR will show a characteristic quartet for the carbon of the CF₃ group.[2]

  • ¹⁹F NMR: To provide a clear signal for the trifluoromethyl group.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.

  • HPLC: To determine the purity of the final compound.

Purification and Analysis Workflow

G cluster_0 Purification Stage cluster_1 Analysis Stage cluster_2 Troubleshooting Loop A Crude Product B Flash Chromatography (Silica or Alumina) A->B C Recrystallization (if needed) B->C D TLC / LC-MS (Fraction Analysis) B->D E Final Product C->E F NMR (1H, 13C, 19F) MS (HRMS) HPLC (Purity) E->F G Impurities Detected? F->G G->B Re-purify

Caption: A typical workflow for the purification and analysis of the target compound.

III. References

  • Laturwale S. K. J. S. et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Ijppr.Human, 28(2): 329-346.

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.

  • Sigma-Aldrich. Troubleshooting Purification Methods.

  • Kozak, J., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.

  • Google Patents. (1959). Purification of piperazine.

  • BenchChem. (2025). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.

  • Attimarad, M., et al. (2024). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC.

  • OpenOChem Learn. Flash Chromatography.

  • Ceraso, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.

  • Kumar, A., et al. (2024). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PMC.

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.

  • Wang, X., et al. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Publications.

  • Singh, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

Sources

Troubleshooting

Reducing synthetic byproducts of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

Welcome to the Technical Support Center for the synthesis and optimization of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (CAS: 1245649-95-9). This guide is designed for process chemists and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (CAS: 1245649-95-9).

This guide is designed for process chemists and drug development professionals. Because the 1-arylcyclopropylamine moiety is sterically hindered and the trifluoromethyl (-CF3) group is highly electron-withdrawing, standard piperazine ring-closure protocols often stall or produce complex impurity profiles. This center provides causal explanations, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity synthesis.

Mechanistic Workflow & Impurity Mapping

The following diagram maps the standard synthetic pathway and the divergence points where critical byproducts form.

G A 1-(4-(CF3)phenyl) cyclopropanecarbonitrile B 1-(4-(CF3)phenyl) cyclopropylamine A->B Hydrolysis & Curtius Rearrangement C Half-Mustard Intermediate (Incomplete Cyclization) B->C Bis(2-chloroethyl)amine (1st Alkylation) D Target: 1-(1-(4-(CF3)phenyl) cyclopropyl)piperazine C->D Intramolecular SN2 (2nd Alkylation) E Isobaric N-Vinyl Elimination Byproduct C->E E2 Elimination (Strong Base/High Heat) F Over-Alkylated Dimer D->F Excess Alkylating Agent

Workflow of 1-(1-(4-(CF3)phenyl)cyclopropyl)piperazine synthesis and byproduct divergence.

Quantitative Byproduct Profiling

To effectively troubleshoot your reaction, you must identify the impurities. Below is the quantitative analytical data for the target compound and its most common synthetic byproducts [1].

Compound / ImpurityStructural MechanismMolecular WeightLC-MS [M+H]⁺Typical Yield/Impurity %
Target Piperazine Complete double SN2 cyclization270.30 g/mol 271.3 m/z75 - 85%
Half-Mustard Stalled intermediate (single alkylation)306.75 g/mol 307.2 m/z5 - 15%
N-Vinyl Byproduct E2 elimination of the Half-Mustard270.30 g/mol 271.3 m/z2 - 8%
Dimerization Over-alkylation of the piperazine ring471.49 g/mol 472.5 m/z1 - 5%

Troubleshooting FAQs

Q: I am seeing an impurity that separates very closely from the main product on HPLC, but it has the exact same mass ([M+H]⁺ 271.3). What is this? A: This is the N-vinyl elimination byproduct . It is an isobaric impurity (same mass as the target). It forms when the "half-mustard" intermediate undergoes an E2 elimination rather than the desired intramolecular SN2 ring closure. Causality & Fix: This is caused by using a base that is too sterically hindered or running the reaction at excessively high temperatures where elimination outcompetes substitution. Switch your base from DIPEA to a smaller, inorganic base like K₂CO₃, and use a polar aprotic solvent (e.g., 1-butanol or DMF) to stabilize the SN2 transition state [2].

Q: My reaction stalls at the half-mustard intermediate ([M+H]⁺ 307.2). Adding more base or heat just increases degradation. How do I force the ring closure? A: The cyclopropyl ring adjacent to the amine creates significant steric bulk, making the second alkylation (ring closure) kinetically slow. Causality & Fix: Instead of increasing heat, add a catalytic amount of Sodium Iodide (NaI, 0.2 equivalents). This facilitates a Finkelstein reaction, converting the terminal chloride of the half-mustard into a highly reactive iodide, drastically lowering the activation energy for the intramolecular ring closure without requiring extreme heat.

Q: How can I completely eliminate the over-alkylated dimer byproduct? A: Dimerization occurs because the secondary amine of the newly formed piperazine ring is more nucleophilic than the sterically hindered primary cyclopropylamine starting material. Causality & Fix: Abandon unprotected bis(2-chloroethyl)amine hydrochloride. Instead, use N-Boc-bis(2-chloroethyl)amine [2]. The Boc protecting group prevents the formed piperazine from reacting with another equivalent of the alkylating agent. You can easily remove the Boc group post-cyclization using 4M HCl in dioxane.

Q: My yield of the 1-(4-(trifluoromethyl)phenyl)cyclopropylamine precursor is highly variable when using the Kulinkovich-Szymoniak reaction on the nitrile. Why? A: The Kulinkovich-Szymoniak reaction (using Ti(OiPr)₄ and Grignard reagents) is highly sensitive to electron-deficient arenes. The strongly electron-withdrawing -CF3 group destabilizes the azatitanacyclopropane intermediate, leading to poor conversions [3]. Causality & Fix: Utilize a Curtius rearrangement instead. Hydrolyze 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile to the carboxylic acid, treat with DPPA (Diphenylphosphoryl azide), and trap the isocyanate with t-butanol. This provides the Boc-protected cyclopropylamine reliably, which can be deprotected quantitatively.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems; they include specific In-Process Controls (IPCs) so you can empirically validate the success of each step before proceeding.

Protocol A: Synthesis of the Piperazine Ring (Boc-Protected Route)

This protocol minimizes dimerization and isobaric elimination byproducts.

  • Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1-(4-(trifluoromethyl)phenyl)cyclopropylamine (10.0 mmol) in anhydrous 1-butanol (50 mL).

  • Reagent Addition: Add N-Boc-bis(2-chloroethyl)amine (11.0 mmol, 1.1 eq), anhydrous K₂CO₃ (30.0 mmol, 3.0 eq), and NaI (2.0 mmol, 0.2 eq).

  • Reaction: Heat the suspension to 105 °C under vigorous stirring.

  • Self-Validating IPC (Crucial Step): After 18 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: Look for the half-mustard intermediate (m/z 407.2 for the Boc-protected intermediate). Do not proceed to workup until the AUC of m/z 407.2 is < 2%. If > 2%, continue heating for 6 hours and re-test.

  • Workup: Once validated, cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude oil in DCM (20 mL) and add 4M HCl in dioxane (15 mL). Stir at room temperature for 2 hours.

  • Final IPC: Analyze via LC-MS. The target mass ([M+H]⁺ 271.3) should be the only major peak. Evaporate to yield the hydrochloride salt of the target compound.

References

  • A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride and Bis(2-chloroethyl)amine. BenchChem.
  • Development of a Multigram Synthetic Route to RM-581, an Orally Active Aminosteroid Derivative Against Several Types of Cancers. MDPI.
  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. ACS Publications.
Optimization

Technical Support Center: Enhancing Long-Term Storage Stability of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

Welcome to the official technical support and troubleshooting guide for handling and storing 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (CAS: 1245649-95-9). Designed for drug development professionals and ana...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official technical support and troubleshooting guide for handling and storing 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (CAS: 1245649-95-9). Designed for drug development professionals and analytical chemists, this guide provides mechanistic insights, validated protocols, and troubleshooting steps to ensure maximum shelf-life and experimental reproducibility.

🔬 FAQ: Mechanistic Insights into Compound Stability

Q: Why does 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine degrade over time despite the highly stable trifluoromethylphenyl group? A: The molecule possesses a highly stable, lipophilic tail (the 4-(trifluoromethyl)phenyl group) and a rigid cyclopropyl linker. However, the terminal piperazine ring is a secondary amine. The lone pairs of electrons on the nitrogen atoms make the piperazine moiety highly susceptible to oxidation, moisture absorption, and reaction with atmospheric electrophiles. While the CF3 group withdraws electron density, the distance across the cyclopropyl linker leaves the piperazine nitrogens sufficiently nucleophilic to react with the environment.

Q: What are the primary mechanisms of degradation during routine laboratory storage? A: There are three primary pathways that compromise the structural integrity of this compound:

  • Oxidative Degradation: Exposure to atmospheric oxygen leads to the formation of N-oxides and subsequent ring-opening degradation products. Piperazine derivatives are well-documented to undergo oxidative degradation, yielding formyl and amine byproducts ([1]).

  • Carbamate Formation: As a basic amine, the piperazine ring readily absorbs carbon dioxide (CO2) from the air, forming stable carbamate salts.

  • Hygroscopicity: The basic nitrogens hydrogen-bond with ambient water, leading to hydrate formation. This can accelerate hydrolysis in formulated samples or interfere with precise stoichiometric weighing.

🛠️ Troubleshooting Guide: Identifying & Resolving Storage Issues

Issue 1: The compound exhibits yellowing or discoloration over time.
  • Root Cause: Oxidative degradation of the piperazine ring.

  • Resolution: Store the compound under an inert atmosphere (Nitrogen or Argon). If discoloration has already occurred, repurify the batch via flash chromatography (using a basic alumina column or silica with 1% triethylamine to prevent streaking) before use in sensitive assays.

Issue 2: The powder has clumped, or the measured mass has increased without adding material.
  • Root Cause: Formation of piperazine carbamates (due to CO2 exposure) or hydrates (due to ambient humidity).

  • Resolution: Store in tightly sealed amber vials within a desiccator containing indicating silica gel. To reverse hydrate formation, dry the compound under high vacuum (lyophilization or vacuum oven at <40°C) for 12-24 hours.

Issue 3: Inconsistent assay results or loss of parent compound in biological matrices.
  • Root Cause: Piperazine derivatives exhibit temperature-dependent degradation in biological fluids and aqueous solutions.

  • Resolution: When preparing stock solutions or biological samples, avoid storing them at room temperature. Synthetic piperazines show significant degradation in whole blood and aqueous matrices when stored at room temperature for extended periods ([2]). Keep samples refrigerated (4°C) for short-term use (<30 days) or frozen (-20°C to -80°C) for long-term storage.

📊 Quantitative Data: Stability Profiling

The following table summarizes the representative degradation profile of the piperazine core under standardized [3] for new drug substances.

Table 1: Representative Stability Profile of Piperazine Derivatives under ICH Q1A(R2) Conditions

Storage ConditionTemp / HumidityTimeframeParent Compound Remaining (%)Primary Degradant / Observation
Long-Term 25°C / 60% RH12 Months88.5%Carbamates, Hydrates (Clumping)
Accelerated 40°C / 75% RH6 Months72.1%N-Oxides (Yellowing)
Refrigerated 4°C / Ambient12 Months96.3%Trace Hydrates
Frozen (Inert) -20°C / Sealed24 Months>99.0%None detected (Optimal)

🧪 Experimental Protocols: Validated Aliquoting & Storage Workflow

To establish a self-validating system that prevents degradation, follow this step-by-step methodology for processing bulk 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine.

Step 1: Initial Receipt & Inspection Upon receiving the powder, inspect for discoloration. A pure batch should be a white to off-white powder. Record the initial mass.

Step 2: Inert Atmosphere Transfer Transfer the bulk container into a glove box or a nitrogen-purged atmospheric bag.

  • Causality: Handling the compound in an inert environment immediately halts the initiation of oxidative ring-cleavage.

Step 3: Aliquoting Divide the bulk material into single-use or weekly-use amber glass vials (e.g., 5-10 mg per vial).

  • Causality: Amber glass blocks UV/visible light, preventing photo-catalyzed oxidation. Single-use aliquots prevent the bulk batch from undergoing repeated freeze-thaw cycles and repeated atmospheric exposure.

Step 4: Argon Purging & Sealing Purge each vial with Argon gas for 5-10 seconds before immediately capping with a PTFE-lined septum cap.

  • Causality: Argon is heavier than air and effectively displaces oxygen and CO2 from the vial's headspace, neutralizing the threat of carbamate and N-oxide formation.

Step 5: Desiccation & Cold Storage Place the sealed vials into a secondary container (e.g., a vacuum-sealed bag or a desiccator jar containing Drierite). Store at -20°C.

  • Causality: The secondary desiccant acts as a fail-safe against micro-leaks in the vial caps, while the -20°C temperature thermodynamically slows all degradation kinetics.

Step 6: Equilibration (Critical Step) Before opening a vial for an experiment, remove it from the freezer and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.

  • Causality: Opening a cold vial immediately exposes it to ambient air, causing atmospheric moisture to condense directly onto the hygroscopic powder, instantly initiating hydrate formation and ruining stoichiometric calculations.

🗺️ System Visualization: Degradation & Protection Pathways

StabilityWorkflow Target 1-(1-(4-(Trifluoromethyl)phenyl) cyclopropyl)piperazine O2 Atmospheric O2 Target->O2 CO2 Atmospheric CO2 Target->CO2 H2O Ambient Moisture Target->H2O NOxide N-Oxides & Ring Cleavage (Discoloration) O2->NOxide Carbamate Piperazine Carbamates (Mass Increase) CO2->Carbamate Hydrate Hydrates (Clumping) H2O->Hydrate Argon Argon/N2 Purge Argon->Target Prevents Oxidation Desiccant Desiccator Storage Desiccant->Target Prevents Moisture/CO2 Freezer -20°C Storage Freezer->Target Slows Kinetics

Degradation pathways of piperazine derivatives and corresponding protective storage workflows.

📚 References

  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98. URL:[Link]

  • Mazari, S. A., Ali, B. S., Jan, B. M., & Saeed, I. M. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 31, 214-228. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Receptor Selectivity Comparison: 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine vs. TFMPP

Executive Summary In the landscape of serotonergic drug discovery, the phenylpiperazine scaffold is a privileged structure. Minor modifications to this core dramatically shift a molecule's pharmacodynamics from orthoster...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of serotonergic drug discovery, the phenylpiperazine scaffold is a privileged structure. Minor modifications to this core dramatically shift a molecule's pharmacodynamics from orthosteric agonism to allosteric modulation or monoamine reuptake inhibition. This guide provides an in-depth comparative analysis between TFMPP (1-(3-Trifluoromethylphenyl)piperazine), a classical non-selective serotonin (5-HT) receptor agonist, and 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (CAS: 1245649-95-9), a conformationally restricted, para-substituted analog.

By detailing the structure-activity relationship (SAR) causality and providing self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights required to profile rigidified piperazine derivatives accurately.

Structural Determinants of Selectivity (SAR Analysis)

The pharmacological divergence between these two compounds is driven by three critical structural modifications:

  • Positional Isomerism (Meta vs. Para): TFMPP features a trifluoromethyl (-CF3) group at the meta position of the phenyl ring. This meta-substitution is highly optimized for the hydrophobic sub-pocket of the 5-HT1B and 5-HT2C orthosteric binding sites[1]. Shifting the -CF3 group to the para position (as seen in the cyclopropyl analog) introduces severe steric clashing with the transmembrane helices of these receptors, drastically reducing orthosteric affinity.

  • Conformational Restriction (Cyclopropyl Linker): TFMPP possesses a direct N-aryl bond, allowing the piperazine ring to adopt a specific dihedral angle relative to the phenyl ring, facilitating a critical salt bridge with Asp135 (in 5-HT2C) or Asp129 (in 5-HT1B)[2]. The insertion of a quaternary sp3 cyclopropyl ring breaks this direct conjugation. The resulting steric bulk acts as a rigid hinge, preventing the molecule from penetrating the narrow orthosteric cleft.

  • Shift in Mechanism of Action: Because the cyclopropyl analog is sterically excluded from the classical orthosteric site, its pharmacological trajectory shifts. Literature on structurally homologous cyclopropyl-linked phenylpiperazines demonstrates that these modifications often convert the scaffold into a Positive Allosteric Modulator (PAM) at 5-HT2C receptors[3] or a serotonin reuptake inhibitor (SRI)[4].

SAR_Pathways Scaffold Phenylpiperazine Core TFMPP TFMPP (m-CF3, Direct Link) Scaffold->TFMPP Meta-substitution Cyclo Cyclopropyl Analog (p-CF3, sp3 Spacer) Scaffold->Cyclo Para-sub + Cyclopropyl Receptor1 5-HT1B / 5-HT2C Orthosteric Agonist TFMPP->Receptor1 Optimal pocket fit Receptor2 Allosteric Modulator or SERT Inhibitor Cyclo->Receptor2 Steric exclusion

Fig 1: Structural divergence of phenylpiperazines dictating 5-HT receptor binding modalities.

Comparative Pharmacological Profiles

The following table summarizes the quantitative and qualitative shifts in receptor selectivity driven by the structural differences outlined above.

Property / TargetTFMPP1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine
CAS Number 15532-75-91245649-95-9
Aromatic Substitution Meta-CF3Para-CF3
Linker Chemistry Direct N-Aryl bond (sp2-sp3 conjugated)Cyclopropyl ring (sp3-sp3-sp3 restricted)
5-HT1B Activity High-affinity orthosteric agonist (Kd ~6 nM)[1]Negligible orthosteric affinity (Steric clash)
5-HT2C Activity Moderate-high affinity agonistPotential Positive Allosteric Modulator (PAM)[3]
SERT Interaction Weak / NegligibleHigh probability of reuptake inhibition[4]
Primary Utility In vivo behavioral probe for 5-HT1B/2C[2]Scaffold for novel allosteric modulators/antidepressants

Experimental Methodologies for Receptor Profiling

To empirically validate the shift from orthosteric agonism to allosteric modulation, a dual-assay system is required. Relying solely on radioligand binding will yield "false negatives" for the cyclopropyl analog if it acts as a PAM, because allosteric modulators do not displace orthosteric radioligands.

Protocol 1: Radioligand Binding Assay (Orthosteric Affinity)

Purpose: To confirm the loss of orthosteric binding affinity in the cyclopropyl analog compared to TFMPP. Causality: By using [3H]-5-HT (which binds the orthosteric site), we can quantify direct competitive displacement.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1B or 5-HT2C receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]-5-HT, and varying concentrations of the test compound (10 pM to 10 µM).

  • Self-Validation Check: Include a well with 10 µM unlabelled serotonin to define non-specific binding (NSB). Include TFMPP as a positive control; it must yield a Ki​ of ~6-10 nM to validate the assay's sensitivity[1].

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation. Expected Result: TFMPP will show a standard displacement curve; the cyclopropyl analog will show a flat line (no displacement).

Protocol 2: FLIPR Calcium Flux Assay (Functional Efficacy & Allostery)

Purpose: To detect Positive Allosteric Modulator (PAM) activity of the cyclopropyl analog at 5-HT2C. Causality: PAMs do not activate the receptor on their own but potentiate the signal of the endogenous ligand. Measuring intracellular Ca2+ release via Gq-coupled 5-HT2C activation allows us to observe this synergy.

  • Cell Plating: Seed CHO-K1 cells expressing 5-HT2C in a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 mins at 37°C.

  • PAM Pre-incubation (Critical Step): Add the cyclopropyl analog (test compound) at varying concentrations. Incubate for 15 minutes. Observation: If the compound is a direct agonist like TFMPP, an immediate calcium spike will be recorded. If it is a PAM, no spike will occur yet.

  • Agonist Challenge: Add an EC20​ concentration of serotonin (the endogenous agonist) to all wells.

  • Self-Validation Check: The EC20​ serotonin alone should produce a baseline 20% maximal signal. A known 5-HT2C PAM (e.g., PNU-69176E) must be run in parallel to confirm the assay window.

  • Data Analysis: Measure the peak fluorescence. If the cyclopropyl analog is a PAM, the response to the EC20​ serotonin will be dose-dependently potentiated to an Emax​ approaching 100%.

Assay_Workflow Start Compound Preparation (Test vs Reference) Assay1 Radioligand Binding [3H]-5-HT Displacement Start->Assay1 Assay2 Functional Assay FLIPR Ca2+ Flux Start->Assay2 Data1 Orthosteric Affinity (Ki Determination) Assay1->Data1 Data2 Efficacy & Allostery (EC50 / PAM Activity) Assay2->Data2 Analysis Receptor Selectivity Profile Generation Data1->Analysis Data2->Analysis

Fig 2: Dual-assay workflow to differentiate orthosteric agonism from allosteric modulation.

Conclusion

While TFMPP remains a gold-standard probe for orthosteric 5-HT1B/2C activation, its lack of selectivity limits its therapeutic potential. The structural evolution represented by 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine —specifically the introduction of a cyclopropyl spacer and a para-trifluoromethyl shift—intentionally breaks the orthosteric pharmacophore. For drug development professionals, this cyclopropyl scaffold represents a strategic starting point for designing novel allosteric modulators or monoamine reuptake inhibitors, requiring functional rather than purely binding-based screening paradigms.

References

  • Asarch, K. B., Ransom, R. W., & Shih, J. C. (1985). 5-HT-1a and 5-HT-1b selectivity of two phenylpiperazine derivatives: evidence for 5-HT-1b heterogeneity. Life Sciences, 36(13), 1265-73. 1

  • NIH PubMed. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation.2

  • ResearchGate. Identification of dual role of piperazine-linked phenyl cyclopropyl methanone as positive allosteric modulator of 5-HT2C and negative allosteric modulator of 5-HT2B receptors.3

  • Google Patents (US8476279B2). Phenyl-piperazine derivatives as serotonin reuptake inhibitors.4

Sources

Comparative

A Comparative Efficacy Analysis: 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine versus Standard Piperazine-Based CNS Agents

A Technical Guide for Researchers in Drug Development In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure has given rise to a multitude of approved drugs for psychiatric disorders. This guide provides a comparative efficacy analysis of a novel compound, 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, against established standard piperazine-based drugs: the atypical antipsychotics Aripiprazole and Olanzapine, and the multimodal antidepressant Vortioxetine.

Disclaimer: Direct experimental data for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine is not extensively available in peer-reviewed literature. Therefore, its pharmacological profile is presented here as a scientifically-grounded hypothesis based on the known properties of its structural analogs and constituent chemical moieties. This guide is intended for research and informational purposes and should not be considered as an endorsement or validation of this compound.

Introduction: The Piperazine Moiety in Neuropharmacology

The six-membered piperazine ring is a privileged scaffold in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker for interacting with various CNS receptors.[1] Many successful drugs targeting dopamine and serotonin receptors, key players in the pathophysiology of psychosis and depression, incorporate a piperazine core.[2][3]

This guide will delve into the comparative pharmacology of a novel cyclopropyl-piperazine derivative and three standard clinical agents, providing a framework for its potential therapeutic positioning and highlighting the experimental methodologies required for its comprehensive evaluation.

Structural and Mechanistic Overview

The pharmacological activity of piperazine derivatives is largely dictated by the substituents on the nitrogen atoms.

  • 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (Hypothetical Profile): The trifluoromethylphenyl moiety is a common feature in many CNS-active drugs and is known to influence receptor binding and metabolic stability. The related compound, 1-(4-(trifluoromethyl)phenyl)piperazine (pTFMPP), is a known serotonergic releasing agent.[4][5] The introduction of a cyclopropyl group can introduce conformational rigidity and alter the electronic properties, potentially refining its receptor interaction profile. A structurally related piperazine-linked phenyl cyclopropyl methanone has been identified as an allosteric modulator of serotonin receptors, suggesting a similar potential for our compound of interest.[5]

  • Aripiprazole: An atypical antipsychotic with a unique mechanism of action, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at the 5-HT2A receptor.[6][7][8]

  • Olanzapine: A multi-receptor atypical antipsychotic with high affinity for dopamine D2 and serotonin 5-HT2A receptors, as well as muscarinic, histaminergic, and adrenergic receptors.[9][10][11]

  • Vortioxetine: A multimodal antidepressant that acts as a serotonin reuptake inhibitor and modulates several serotonin receptors, including agonist activity at 5-HT1A, partial agonism at 5-HT1B, and antagonism at 5-HT1D, 5-HT3, and 5-HT7 receptors.[12][13]

Comparative In Vitro Efficacy: Receptor Binding Affinities

The interaction of a compound with its molecular targets is a primary determinant of its pharmacological effect. Receptor binding affinity, typically expressed as the inhibition constant (Ki), provides a quantitative measure of this interaction. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Standard Piperazines

ReceptorAripiprazoleOlanzapineVortioxetine
Dopamine Receptors
D20.34[6][7]11>1000
D30.8[6]--
Serotonin Receptors
5-HT1A1.7[6]-15 (Agonist)[12]
5-HT1B--33 (Partial Agonist)[12]
5-HT2A3.4[6]High Affinity-
5-HT2B0.36--
5-HT2C-High Affinity[11]-
5-HT3-High Affinity[11]3.7 (Antagonist)[12]
5-HT7--19 (Antagonist)[12]
Serotonin Transporter (SERT) --1.6[12]
Histamine Receptors
H1-Potent Antagonist[14]-
Muscarinic Receptors
M1-M5Negligible[15]High Affinity[11]-
Adrenergic Receptors
α1-Medium Affinity[11]-

Hypothesized Receptor Profile for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine:

Based on its structural similarity to pTFMPP (a serotonin-releasing agent) and other trifluoromethylphenylpiperazine derivatives with high affinity for serotonin receptors, it is hypothesized that this novel compound will exhibit significant affinity for various serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A/2C, and potentially the serotonin transporter (SERT).[16][17] The cyclopropyl group may enhance selectivity for specific receptor subtypes compared to its linear phenyl-piperazine analog.

Experimental Protocol: Radioligand Receptor Binding Assay

To empirically determine the receptor binding profile of 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine, a competitive radioligand binding assay is essential.

Objective: To determine the binding affinity (Ki) of the test compound for a panel of CNS receptors.

Materials:

  • Cell Membranes: Commercially available or prepared from cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT1A, 5-HT2A, SERT).

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Citalopram for SERT).

  • Test Compound: 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine of high purity.

  • Non-specific Binding Agent: A high concentration of an unlabeled ligand to determine non-specific binding.

  • Assay Buffer: Appropriate buffer system for the specific receptor.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Radioligand and membrane suspension.

    • Non-specific Binding: Radioligand, non-specific binding agent, and membrane suspension.

    • Competitive Binding: Radioligand, serial dilutions of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at a specific temperature and duration to allow binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes Cell Membranes Plate 96-Well Plate Setup (Total, Non-specific, Competitive) Membranes->Plate Radioligand Radioligand Radioligand->Plate Test_Compound Test Compound Test_Compound->Plate Incubation Incubation Plate->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Workflow for a Radioligand Receptor Binding Assay.

Comparative In Vivo Efficacy: Behavioral Models

In vivo behavioral models are crucial for assessing the potential therapeutic effects of a novel compound. The Forced Swim Test (FST) is a widely used screening tool for antidepressant activity, while the Elevated Plus Maze (EPM) is a standard assay for anxiolytic effects.

Table 2: Comparative In Vivo Efficacy in Behavioral Models

CompoundBehavioral ModelSpeciesKey Findings
Aripiprazole Elevated Plus MazeMiceIncreased time spent in open arms, indicating anxiolytic activity.[9][18]
Olanzapine Forced Swim TestRatsReduced immobility time, suggesting antidepressant-like effects.[2][7]
Vortioxetine Forced Swim TestRatsReduced immobility time, indicative of antidepressant activity.[6][12]

Hypothesized In Vivo Profile for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine:

Given its hypothesized interaction with the serotonergic system, this compound may exhibit antidepressant-like and/or anxiolytic properties. In the FST, it is predicted to decrease immobility time. In the EPM, it may increase the time spent in the open arms. The magnitude of these effects will depend on its specific receptor affinity and functional activity (agonist, antagonist, etc.).

Experimental Protocols: In Vivo Behavioral Assays

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of the test compound.

Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:

  • Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-test Session (optional but recommended): On day 1, place each animal in the cylinder for a 15-minute swim session. This induces a baseline level of behavioral despair.

  • Drug Administration: On day 2, administer the test compound, a standard drug (e.g., Vortioxetine), or vehicle to different groups of animals at a specified time before the test session.

  • Test Session: Place each animal in the swim cylinder for a 6-minute session.

  • Behavioral Scoring: During the last 4 minutes of the test session, record the duration of immobility (floating with only minor movements to keep the head above water).

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time for the test compound group compared to the vehicle group suggests an antidepressant-like effect.

FST_Workflow cluster_day1 Day 1 cluster_day2 Day 2 Pre_Test Pre-Test Swim (15 min) Drug_Admin Drug/Vehicle Administration Test_Swim Test Swim (6 min) Drug_Admin->Test_Swim Scoring Score Immobility (last 4 min) Test_Swim->Scoring

Workflow for the Forced Swim Test.
Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like activity of the test compound.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimation: Acclimate animals (mice or rats) to the testing room for at least 1 hour before the test.

  • Drug Administration: Administer the test compound, a standard anxiolytic (e.g., Diazepam), or vehicle to different groups of animals at a specified time before the test.

  • Test Session: Place each animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Behavioral Recording: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters for the test compound group compared to the vehicle group indicates an anxiolytic-like effect.

EPM_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_analysis Analysis Acclimation Acclimation Drug_Admin Drug/Vehicle Administration Acclimation->Drug_Admin Placement Place Animal in Maze Center Drug_Admin->Placement Exploration 5 min Exploration Placement->Exploration Recording Video Recording Exploration->Recording Data_Analysis Analyze Time/Entries in Arms Recording->Data_Analysis

Workflow for the Elevated Plus Maze Test.

Synthesis and Discussion

The synthesis of 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine would likely involve a multi-step process, potentially starting from 4-(trifluoromethyl)phenylacetonitrile and involving the formation of the cyclopropyl ring followed by the introduction of the piperazine moiety.[19] The purity and characterization of the final compound are critical for accurate pharmacological evaluation.

The comparative analysis presented in this guide highlights the potential of 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine as a novel CNS agent. Its hypothesized affinity for serotonin receptors, a common feature of many effective antipsychotics and antidepressants, warrants further investigation.[3][20] The unique structural feature of the cyclopropyl group could confer a distinct pharmacological profile compared to the standard phenylpiperazines, potentially leading to improved efficacy or a more favorable side-effect profile.

The provided experimental protocols offer a clear path for the empirical evaluation of this compound's efficacy. A comprehensive assessment of its receptor binding profile, coupled with in vivo behavioral studies, will be essential to elucidate its mechanism of action and therapeutic potential. Future studies should also include pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development as a clinical candidate.[13]

Conclusion

While direct experimental evidence is pending, the structural characteristics of 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine suggest it is a promising candidate for further investigation as a novel CNS therapeutic. By leveraging the established methodologies outlined in this guide, researchers can systematically evaluate its comparative efficacy against standard piperazine-based drugs, ultimately contributing to the development of next-generation treatments for psychiatric disorders.

References

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). Psychopharmacology Institute. [Link]

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  • Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice. (2016). Journal of Basic and Clinical Pharmacy. [Link]

  • Olanzapine plus 17-beta estradiol produce antidepressant-like actions in rats forced to swim. (2009, October 15). Pharmacology, Biochemistry and Behavior. [Link]

  • Olanzapine. (n.d.). Wikipedia. [Link]

  • Multimodal Antidepressant Vortioxetine Causes Analgesia in a Mouse Model of Chronic Neuropathic Pain. (2018, December 15). Molecular Pain. [Link]

  • Clinical pharmacology of atypical antipsychotics: an update. (n.d.). PMC. [Link]

  • Vortioxetine (Brintellix): A New Serotonergic Antidepressant. (n.d.). PMC. [Link]

  • Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. (n.d.). Psychiatrist.com. [Link]

  • UPDATED: Lundbeck depression drug improves attention, memory in animal model. (2013, May 22). Fierce Biotech. [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (n.d.). PMC. [Link]

  • Receptor-binding affinities of typical and atypical antipsychotic drugs. (n.d.). ResearchGate. [Link]

  • Influence of aripiprazole on the antidepressant, anxiolytic and cognitive functions of rats. (n.d.). PubMed. [Link]

  • A comparison of drug effects in latent inhibition and the forced swim test differentiates between the typical antipsychotic haloperidol, the atypical antipsychotics clozapine and olanzapine, and the antidepressants imipramine and paroxetine. (2003, May 15). Behavioural Pharmacology. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). Human Journals. [Link]

  • Pharmacokinetic Parameters, Inhibitory Constants of Antidepressants. (n.d.). ResearchGate. [Link]

  • Effect of aripiprazole and improved living conditions on behavioral manifestations and neurogenic markers expression in an animal model of PTSD. (2026, January 1). ResearchGate. [Link]

  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. (n.d.). PMC. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). Bentham Science. [Link]

  • Synthesis and structure-activity relationship of 1-[(E)-3-phenyl-2-propenyl] piperazine derivatives as suitable antibacterial agents with mild hemolysis. (n.d.). ResearchGate. [Link]

  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP. (n.d.). DEA. [Link]

  • Trifluoromethylphenylpiperazine. (n.d.). Wikipedia. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021, December 29). MDPI. [Link]

  • Receptor-binding profiles of antipsychotics and antidepressants. (n.d.). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (n.d.). PubMed. [Link]

  • A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. (n.d.). Frontiers. [Link]

  • Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. (n.d.). PubMed. [Link]

  • 1-(4-(Trifluoromethyl)phenyl)piperazine. (n.d.). Wikipedia. [Link]

  • Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. (n.d.). PubMed. [Link]

  • Pharmacology of antidepressants. (n.d.). Wikipedia. [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. (n.d.). RSC Publishing. [Link]

  • Clinical perspective on antipsychotic receptor binding affinities. (2021, December 13). SciELO. [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). PMC. [Link]

  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. (2024, September 15). PubMed. [Link]

  • Piperazine‐based P2X4 receptor antagonists. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021, June 15). PubMed. [Link]

  • A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain. (n.d.). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2023, October 18). MDPI. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024, December 31). JETIR. [Link]

  • Researchers rethink mouse forced swim test for antidepressants. (2025, March 3). WHYY. [Link]

  • Identification of dual role of piperazine-linked phenyl cyclopropyl methanone as positive allosteric modulator of 5-HT2C and negative allosteric modulator of 5-HT2B receptors. (2019, February 15). PubMed. [Link]

  • Synthesis and Biological Evaluation of 4-substituted Aryl-piperazine Derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.0 2,6 ] dec-8-ene-3,5-dione as Anti-cancer and Anti-angiogenesis Agents. (2026, March 3). ResearchGate. [Link]

  • Apparent antinociceptive properties of piperazine-type serotonin agonists: trifluoromethylphenylpiperazine, chlorophenylpiperazine, and MK-212. (n.d.). PubMed. [Link]

  • In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. (2007, May 15). PubMed. [Link]

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. (n.d.). PubMed. [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (n.d.). RSC Publishing. [Link]

  • Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. (n.d.). Frontiers. [Link]

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Validation

Reproducibility of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine synthesis pathways

Reproducibility of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine Synthesis Pathways: A Comparative Guide Introduction The compound 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (CAS: 1245649-95-9) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine Synthesis Pathways: A Comparative Guide

Introduction

The compound 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine (CAS: 1245649-95-9) is a highly specialized, sterically hindered fluorinated building block[1]. Molecules bearing the 1-arylcyclopropylamine motif are critical in modern drug discovery, frequently appearing in CNS agents and GPCR ligands due to their unique conformational rigidity and metabolic stability. However, the reproducible synthesis of this core—and the subsequent annulation of the piperazine ring—presents significant synthetic challenges.

As a Senior Application Scientist, I have evaluated the two primary synthetic strategies used to construct this molecule: the modern Kulinkovich-Szymoniak Route and the classical Alkylation-Hofmann Route . This guide objectively compares these pathways, detailing the mechanistic causality, self-validating protocols, and scalability metrics required to achieve reproducible yields.

Mechanistic Overview of Competing Pathways

The synthesis of the target molecule converges on a common intermediate: 1-(4-(trifluoromethyl)phenyl)cyclopropanamine. The divergence in strategy lies entirely in how this sterically congested primary amine is constructed before the final piperazine annulation.

SynthesisPathways StartA 4-(CF3)Benzonitrile Amine 1-(4-(CF3)phenyl)cyclopropanamine StartA->Amine Kulinkovich-Szymoniak Ti(OiPr)4, EtMgBr StartB 4-(CF3)Phenylacetonitrile InterB1 Cyclopropanecarbonitrile StartB->InterB1 1,2-Dibromoethane, Base InterB2 Cyclopropanecarboxamide InterB1->InterB2 Hydrolysis (H2O2/NaOH) InterB2->Amine Hofmann Rearrangement Product Target Piperazine (CAS: 1245649-95-9) Amine->Product Bis(2-chloroethyl)amine HCl 1-Butanol, Heat

Fig 1. Competing synthetic pathways to 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine.

Pathway A: The Kulinkovich-Szymoniak Route

The Kulinkovich-Szymoniak reaction is a powerful, telescoped method for the direct conversion of nitriles to primary cyclopropanamines[2].

Causality & Mechanism: Ethylmagnesium bromide reacts with Ti(OiPr)4 to form a highly reactive Ti(II) titanacyclopropane intermediate. This species undergoes nucleophilic addition across the cyano group of 4-(trifluoromethyl)benzonitrile, forming an azatitanacyclopentane ring. Subsequent treatment with a Lewis acid (BF3·OEt2) forces the contraction of this ring, ejecting the titanium species and yielding the cyclopropylamine[2].

Self-Validating Protocol:

  • Setup: Under a strict N2 atmosphere, charge a dry reactor with 4-(trifluoromethyl)benzonitrile (1.0 eq) and Ti(OiPr)4 (1.1 eq) in anhydrous THF. Cool the system to -70 °C.

  • Grignard Addition: Add EtMgBr (3.0 eq, 3M in Et2O) dropwise over 2 hours, maintaining the internal temperature below -60 °C to prevent premature decomposition of the titanacyclopropane.

  • Ring Contraction: Stir for 1 hour at -70 °C, then add BF3·OEt2 (2.0 eq). Allow the reaction to slowly warm to room temperature over 4 hours.

  • In-Process Control (IPC): Analyze an aliquot via GC-MS. The reaction is self-validating when the starting nitrile is consumed. Crucial Diagnostic: Monitor for the presence of 1-(4-(trifluoromethyl)phenyl)propan-1-one (an ethyl ketone byproduct). High levels of this ketone indicate incomplete azatitanacyclopentane contraction, usually caused by wet solvents or rapid warming[2].

  • Workup: Quench with 10% aqueous NaOH or Rochelle's salt to break the titanium emulsion[2]. Extract with MTBE, dry over Na2SO4, and concentrate to yield the intermediate amine.

Pathway B: The Alkylation-Hofmann Route

For facilities lacking cryogenic capabilities, the classical Alkylation-Hofmann route provides a highly robust, albeit longer, alternative.

Causality & Mechanism: This route relies on Phase Transfer Catalysis (PTC) to double-alkylate 4-(trifluoromethyl)phenylacetonitrile with 1,2-dibromoethane. The resulting cyclopropanecarbonitrile is hydrolyzed to an amide, which then undergoes a Hofmann rearrangement. The rearrangement is driven by the migration of the arylcyclopropyl group to an electron-deficient nitrogen, expelling CO2 and cleanly forming the primary amine.

Self-Validating Protocol:

  • PTC Alkylation: Charge 4-(trifluoromethyl)phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq) in toluene. Add 50% aqueous NaOH dropwise at 50 °C.

    • IPC (GC-MS): Monitor until the mono-alkylated intermediate is <1%.

  • Hydrolysis: Dissolve the crude nitrile in EtOH. Add 30% H2O2 and 6M NaOH. Stir at 60 °C for 4 hours.

    • IPC (TLC/LC-MS): Confirm the disappearance of the nitrile and the appearance of the highly polar amide mass.

  • Hofmann Rearrangement: Suspend the amide in MeCN/H2O (1:1). Add PhI(OAc)2 (1.2 eq) and stir at room temperature for 12 hours.

    • IPC (LC-MS): The system validates success when the amide mass shifts to the primary amine ([M+H]+ = 202.1).

The Common Final Step: Piperazine Annulation

Regardless of the chosen pathway, the final step involves the de novo construction of the piperazine ring using bis(2-chloroethyl)amine hydrochloride[3].

Causality & Mechanism: This is a double SN2 displacement. The primary cyclopropanamine acts as the nucleophile, sequentially attacking the two chloroethyl groups of the bifunctional alkylating agent[3]. Because the 1-arylcyclopropylamine is sterically hindered, the reaction requires a high-boiling polar protic solvent (like 1-butanol) to overcome the activation energy barrier, and a heterogeneous acid scavenger (K2CO3) to neutralize the generated HCl and drive the equilibrium forward[4].

Self-Validating Protocol:

  • Setup: In a pressure tube or specialized reactor, charge 1-(4-(trifluoromethyl)phenyl)cyclopropanamine (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.05 eq)[4], and finely milled K2CO3 (3.0 eq) in 1-butanol.

  • Cyclization: Heat the suspension to 135 °C for 48–72 hours[4].

  • In-Process Control (IPC): Monitor the reaction continuously via LC-MS. The primary amine will rapidly transition to a mono-alkylated intermediate. The protocol validates itself as complete when the mono-alkylated intermediate falls below 2% and the target piperazine mass ([M+H]+ = 271.1) plateaus.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. To isolate the pure product from unreacted starting materials, perform an acid-base extraction (extract into 1M HCl, wash with organics, basify aqueous layer to pH 10, and back-extract into EtOAc).

Performance & Reproducibility Comparison

MetricPathway A (Kulinkovich-Szymoniak)Pathway B (Alkylation-Hofmann)
Overall Step Count 2 Steps (Highly streamlined)4 Steps (Labor-intensive)
Typical Overall Yield 35% – 45%50% – 60%
Key Reagents Ti(OiPr)4, EtMgBr, BF3·OEt21,2-Dibromoethane, PhI(OAc)2
Reaction Conditions Cryogenic (-70 °C), strictly anhydrousAmbient to moderate heat (50–80 °C)
Primary Impurities Aryl ethyl ketone byproducts[2]Incomplete hydrolysis intermediates
Scalability Limited by cryogenic exotherms & Ti emulsionsHighly scalable, robust for standard reactors

Workflow & Logic: Selecting the Optimal Route

To maximize reproducibility and cost-efficiency, the choice of synthetic pathway must be dictated by the target scale and the facility's engineering controls.

DecisionMatrix Start Select Synthesis Route Scale Target Scale? Start->Scale LabScale Lab Scale (< 100g) Scale->LabScale Small PilotScale Pilot Scale (> 1kg) Scale->PilotScale Large Equip Cryogenic Setup? LabScale->Equip RouteB Alkylation-Hofmann Route PilotScale->RouteB Cost & Safety RouteA Kulinkovich-Szymoniak Route Equip->RouteA Yes Equip->RouteB No

Fig 2. Decision matrix for selecting the optimal synthesis pathway based on scale and equipment.

Conclusion

For rapid, discovery-phase synthesis (milligram to small-gram scale), Pathway A is superior due to its low step count, provided the laboratory can strictly maintain anhydrous, cryogenic conditions. However, for pilot-plant scale-up or facilities lacking specialized cryogenic reactors, Pathway B offers a highly reproducible, self-validating alternative that avoids the hazards of large-scale organometallic quenching and intractable titanium emulsions.

References[1] "1245649-95-9 | 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine", keyingchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGajGlGCTCkbmI8jHhp2Wu2CGuNq94xwbKzGXimbswbcXYfiNOGZYovLeGKwiusgeM8o7kt_nb_xyFDeR-O9ZCXprEGpAXg4wiP96prAO2i0T9UUYtIYlIeuWJiL-jv33NhGEsxIQB0gPM=[2] "Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation", ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTilFARrX94GbpRDbEBoU2qeVb2zJR7J7RXdrt9QEQfkqGSM7ln1HavNWZMTp6nbq1_RegK7pIDTcoAkZjbzCuIIRKnyQBqtjBwNK87n8BzYTkt4bonx4qkYl8mLroF2QX9ycBtA==[3] "A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride and Bis(2-chloroethyl)amine", Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvZhZqLPrh3eY5gObfjAjWaODSaZ2IeEJfEXGUDgAzo9Jy64qhGJAURKwETTcQknnBrnn_YT0xW0Co0TAjuBIYAHPzIeLS9TDcU4wcZmUxn4baRH50S45nPMqjRzKpUOApy0kRX_HnS-MCZO0o0FVKyou5iy7QVRjLW7nfEC9_y42PUPjBX5NIuh1qwudTBSnrRgSxNsdq10mc9r4Y9tgybLzzLvQYbXDsOtUKFsuhOPZjwis3zVHrYsGzcy01hMbkYGImCVJs-Irb0x-93-AmMnjT6F9mEw==[4] "Development of a Multigram Synthetic Route to RM-581, an Orally Active Aminosteroid Derivative Against Several Types of Cancers", MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9DowPl7Cw3fx41kXrVxys0XWzvroVOTgTRluObwYxGx1tkbRI4Axj5NIthWAxe16ISrQQz7KOFDRFc92-w_O6HW8Q1w6vzRUASE7sLVWU-iE8vw2_weJGCdZH7X22JzwIuvR3

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Comparative

Comparative toxicological assessment of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine derivatives

An In-Depth Guide to the Comparative Toxicological Assessment of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive framework...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Toxicological Assessment of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the toxicological evaluation of novel 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine derivatives, a class of compounds with potential applications in central nervous system (CNS) drug discovery. For researchers, scientists, and drug development professionals, understanding the potential safety liabilities of new chemical entities is paramount. This document outlines a multi-tiered strategy, integrating established in vitro and in vivo assays to build a robust safety profile. By comparing the toxicological characteristics of the core piperazine scaffold against alternatives and detailing validated experimental protocols, this guide serves as a critical resource for making informed, data-driven decisions in the preclinical development pipeline.

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with safety and toxicity being major reasons for attrition.[1][2] A proactive, early-stage toxicological assessment is not merely a regulatory hurdle but a fundamental component of successful drug development.[3][4] It allows for the early identification of non-viable compounds, saving significant resources and ensuring that only the most promising candidates advance.[3][5] This guide emphasizes a mechanistic approach, explaining the causality behind experimental choices to build a self-validating and trustworthy toxicological profile.

The Piperazine Scaffold: A Privileged Structure with Inherent Toxicological Questions

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. It is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as improved aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets.[6] However, the presence of two basic nitrogen atoms also introduces specific metabolic and toxicological considerations.

Comparative Analysis: Piperazine vs. Piperidine

To understand the unique toxicological profile of piperazine derivatives, it is instructive to compare them with their close structural cousins, the piperidines, which contain only one nitrogen atom.

FeaturePiperazine DerivativesPiperidine DerivativesRationale & Toxicological Implication
Basicity (pKa) Two pKa values; generally more basic.One pKa value; typically less basic.The higher basicity of piperazine can lead to stronger interactions with acidic targets like phospholipids, potentially increasing the risk of phospholipidosis.
Polarity & Solubility Generally more polar, leading to higher aqueous solubility.[6]More lipophilic, which can improve membrane permeability.[6]Higher solubility can aid in renal clearance, potentially reducing systemic exposure. Conversely, higher lipophilicity in piperidines may lead to better blood-brain barrier penetration but also increased sequestration in adipose tissue.
Metabolism Two nitrogen atoms provide multiple sites for metabolism, primarily via Cytochrome P450 enzymes.[6]A simpler metabolic profile, often with fewer primary metabolic pathways.[6]The complex metabolism of piperazines can lead to the formation of active or toxic metabolites, which must be characterized. For instance, some phenylpiperazines are known to be metabolized to potentially toxic compounds.[7]
Common Toxicities Neurotoxicity, cardiotoxicity, and hepatotoxicity are noted concerns for certain derivatives.[8][9]Similar concerns exist, but the specific profiles differ based on substitution patterns.The specific toxicological profile is highly dependent on the substituents attached to the core ring structure. The trifluoromethylphenyl group, in particular, warrants careful investigation due to its potential to alter metabolism and target interactions.

A Tiered Strategy for Toxicological Assessment

A robust toxicological evaluation follows a logical progression from high-throughput in vitro screens to more complex in vivo studies. This tiered approach allows for the efficient filtering of compounds with unfavorable safety profiles early in the discovery process.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Secondary In Vitro Assays cluster_2 Tier 3: In Vivo Studies Cytotoxicity Cytotoxicity Hepatotoxicity Hepatotoxicity Cytotoxicity->Hepatotoxicity Promising Candidates Genotoxicity Genotoxicity Genotoxicity->Hepatotoxicity hERG Screening hERG Screening hERG Screening->Hepatotoxicity Acute Toxicity Acute Toxicity Hepatotoxicity->Acute Toxicity Advance Lead Series Mechanistic Assays Mechanistic Assays Mechanistic Assays->Acute Toxicity Neurobehavioral Neurobehavioral Acute Toxicity->Neurobehavioral

Caption: Tiered toxicological assessment workflow.

In Vitro Toxicology: The First Line of Defense

In vitro toxicity testing uses cultured cells to analyze the effects of chemical substances in a controlled environment.[10] This approach is cost-effective, reduces the need for animal testing, and allows for the rapid screening of multiple compounds.[3]

Cytotoxicity Assessment: Gauging Fundamental Cell Health

Cytotoxicity assays are fundamental for determining a compound's potential to cause cell death. They measure indicators of cell membrane integrity or metabolic activity.

Commonly Used Assays:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, indicating cytolysis.[11][12]

  • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells. Viable cells reduce a tetrazolium salt (like MTT) to a colored formazan product.[13] A decrease in signal indicates reduced cell viability.

  • Neutral Red (NR) Assay: This assay assesses the integrity of lysosomes, which actively take up the neutral red dye in healthy cells.[13]

Experimental Protocol: LDH Cytotoxicity Assay This protocol provides a quantitative measure of LDH released from damaged cells into the supernatant.[11][14]

  • Cell Seeding: Plate a suitable cell line (e.g., SH-SY5Y human neuroblastoma cells for neurotoxicity assessment) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., 1% Triton X-100 for maximum lysis). Add the compounds to the cells and incubate for a relevant period (e.g., 24, 48 hours). Include untreated cells as a negative control.

  • Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains a substrate and a tetrazolium salt.[14]

  • Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes. The LDH in the sample will catalyze a reaction that results in the formation of a red formazan product.[11]

  • Data Analysis: Measure the absorbance at 490 nm using a microplate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release from the positive control.

Genotoxicity Assessment: Protecting Genetic Integrity

Genotoxicity assays identify substances that can damage genetic material (DNA), leading to mutations or chromosomal aberrations, which are significant risk factors for cancer.[15] A standard in vitro battery includes tests for both gene mutation and chromosomal damage.[16][17]

Key Assays:

  • Bacterial Reverse Mutation (Ames) Test: This initial screen uses specific strains of bacteria (e.g., Salmonella typhimurium) to detect point mutations and frameshift mutations caused by a compound.[15][18][19]

  • In Vitro Micronucleus Assay: This test uses mammalian cells to identify agents that cause chromosomal damage (clastogenicity) or abnormal chromosome segregation (aneugenicity) by detecting the formation of small, extranuclear bodies called micronuclei.[15][18]

G compound Test Compound ames Ames Test (Gene Mutation) compound->ames micronucleus In Vitro Micronucleus Test (Chromosomal Damage) compound->micronucleus result1 Mutagenic Potential ames->result1 result2 Clastogenic/Aneugenic Potential micronucleus->result2

Caption: Standard two-assay in vitro genotoxicity workflow.

Cardiotoxicity Assessment: The hERG Channel

Drug-induced cardiotoxicity is a leading cause of late-stage drug attrition and market withdrawal.[20] A primary mechanism of concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[21] Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.[22][23]

Standard Assay: Automated Patch Clamp for hERG Inhibition Automated patch-clamp systems provide a high-throughput method for assessing a compound's effect on the hERG channel expressed in a stable cell line (e.g., HEK-293).[23][24]

  • Cell Preparation: Use cells stably expressing the hERG channel.

  • Compound Application: The automated system applies a range of concentrations of the test compound to the cells.

  • Electrophysiological Recording: The system measures the hERG current in response to a specific voltage protocol before and after compound application.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value (the concentration at which 50% of the current is inhibited) is determined.

Hepatotoxicity Assessment: Evaluating Liver Safety

The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury (DILI).[1] In vitro assays using human liver cells, such as the HepG2 cell line, are used to screen for potential hepatotoxins.

Key Biomarkers:

  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Elevated levels of these enzymes in the culture medium are indicative of hepatocyte damage.[25][26][27]

  • Alkaline Phosphatase (ALP): An increase in ALP is often associated with cholestatic injury.[26][28]

Experimental Protocol: In Vitro Hepatotoxicity Assay

  • Cell Culture: Culture HepG2 cells in a 96-well plate until they reach confluence.

  • Compound Exposure: Treat cells with various concentrations of the test compound for 24-72 hours. Include a known hepatotoxin (e.g., acetaminophen) as a positive control.[26]

  • Supernatant Analysis: Collect the cell culture supernatant.

  • Biomarker Measurement: Use commercially available ELISA kits or colorimetric assays to quantify the levels of ALT, AST, and ALP in the supernatant.[1]

  • Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT) on the cells remaining in the plate to correlate enzyme leakage with cell death.

In Vivo Toxicology: Assessing Systemic Effects

While in vitro models are invaluable for initial screening, they cannot fully replicate the complex interactions within a living organism.[29] In vivo studies are essential for understanding a compound's overall safety profile, including its effects on multiple organ systems and its pharmacokinetic/pharmacodynamic relationship.[30]

Acute Toxicity and Dose-Range Finding

These initial in vivo studies are designed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity following a single administration.[2][30] This information is crucial for designing subsequent repeat-dose toxicity studies.

Neurotoxicity and Behavioral Assessment

For CNS-active compounds like piperazine derivatives, assessing potential neurotoxic effects is critical.[31] Functional observational batteries, such as a modified Irwin test, are used to systematically observe the behavior and physiological state of rodents after compound administration.[24][32]

Parameters Observed in an Irwin Test:

  • Behavioral: Alertness, grooming, stereotypy, passivity.

  • Neurological: Gait, motor coordination (e.g., rotarod test), reflexes, tremors, convulsions.

  • Autonomic: Salivation, pupil size, body temperature.

Comparative Toxicological Profile of Phenylpiperazine Derivatives

While specific toxicological data for 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine derivatives are not publicly available, the profiles of structurally related and well-studied phenylpiperazines like Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) provide valuable insights into the potential liabilities of this class. These compounds have been studied as recreational drugs and exhibit sympathomimetic and, in some cases, hallucinogenic effects.[9][33][34]

Toxicological EndpointBenzylpiperazine (BZP)1-(3-trifluoromethylphenyl)piperazine (TFMPP)Potential Implications for the Target Class
Primary Mechanism Dopamine and serotonin release.[8][9]Primarily a serotonin releasing agent.[34]The target class likely interacts with monoaminergic systems, necessitating a thorough neuropharmacological and neurotoxicological workup.
Neurotoxicity Induces oxidative stress and mitochondrial dysfunction in dopaminergic cell lines (SH-SY5Y).[8]Often abused in combination with BZP; associated with dissociative symptoms and sympathomimetic toxicity.[33]The trifluoromethylphenyl moiety may confer distinct neurotoxic properties. Oxidative stress and mitochondrial function should be key endpoints in mechanistic studies.
Hepatotoxicity Shown to be cytotoxic to primary rat hepatocytes.[9]Limited specific data, but hepatotoxicity is a known concern for piperazine designer drugs.[9]The potential for drug-induced liver injury should be considered high, making in vitro hepatotoxicity screening essential.
Cardiotoxicity Can induce tachycardia and hypertension.[9]Can cause sympathomimetic effects. Mitochondria are implicated in piperazine-induced cardiotoxicity.[9]hERG screening and cardiovascular safety pharmacology studies are critical to de-risk for proarrhythmic potential.

Conclusion

The toxicological assessment of 1-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)piperazine derivatives requires a systematic and multi-faceted approach. This guide outlines a logical progression of studies, from high-throughput in vitro assays for cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity to focused in vivo evaluations of systemic toxicity and neurobehavioral effects. By understanding the known liabilities of the broader phenylpiperazine class and employing validated, mechanistically informative assays, researchers can effectively identify and mitigate potential safety risks. This proactive strategy is essential for navigating the complexities of preclinical drug development and advancing safer, more effective therapeutics to the clinic.

References

  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. InfinixBio. Available from: [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. National Journal of Physiology, Pharmacy and Pharmacology. Available from: [Link]

  • In vitro toxicology. Wikipedia. Available from: [Link]

  • In Vitro Toxicology in Drug Development. Toxometris.ai. Available from: [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. Available from: [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. Available from: [Link]

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. Available from: [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC - NIH. Available from: [Link]

  • hERG screening using high quality electrophysiology assays. Metrion Biosciences. Available from: [Link]

  • hERG Safety. Cyprotex. Available from: [Link]

  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. Available from: [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available from: [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. Available from: [Link]

  • Biomarkers of Hepatic Toxicity: An Overview. PMC - NIH. Available from: [Link]

  • LDH Cytotoxicity Assay FAQs. G-Biosciences. Available from: [Link]

  • Drug-Induced Hepatotoxicity. Medscape. Available from: [Link]

  • Benefits of a combination of 24-well Ames and 96-well MNT assays. Gentronix. Available from: [Link]

  • In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Scientific Archives. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Available from: [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. protocols.io. Available from: [Link]

  • What Labs Need to Know About Drug-induced Liver Injury. myadlm.org. Available from: [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. Available from: [Link]

  • Piperazine derivatives as dangerous abused compounds. De Gruyter. Available from: [Link]

  • In Vivo Toxicity Study. Creative Bioarray. Available from: [Link]

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. InfinixBio. Available from: [Link]

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  • CNS and Pain Models. Sygnature Discovery. Available from: [Link]

  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Available from: [Link]

  • Liver Function Tests. StatPearls - NCBI. Available from: [Link]

  • Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). PMC - NIH. Available from: [Link]

  • Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. PubMed. Available from: [Link]

  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). DEA. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Protocol for 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

Proper waste management of complex active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical pillar of laboratory safety. 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine presents unique di...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper waste management of complex active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical pillar of laboratory safety. 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine presents unique disposal challenges due to its hybrid chemical structure. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.

Chemical Profiling & Hazard Causality

To safely dispose of any chemical, one must first understand the mechanistic reasons behind its hazard classifications. This compound contains two functional groups that dictate its end-of-life handling:

  • The Trifluoromethyl (-CF₃) Group: This highly stable fluorinated moiety categorically flags the compound as a halogenated organic waste [1]. Fluorinated compounds exhibit extreme environmental persistence (similar to PFAS). If incinerated improperly, the carbon-fluorine bonds break down to release highly toxic and corrosive hydrogen fluoride (HF) gas. Consequently, mandates that fluorinated materials be routed to permitted hazardous waste facilities equipped with specialized thermal destruction technologies and acid gas scrubbers[2].

  • The Piperazine Ring: As a secondary amine, the piperazine core is basic and acts as a severe irritant to the skin, eyes, and respiratory tract. It can react exothermically when commingled with strong acids or oxidizing agents, necessitating strict waste stream segregation.

Waste Segregation Logic

Rule of Thumb: Never mix halogenated waste with non-halogenated waste streams.

Commingling these streams dramatically increases disposal costs and introduces severe safety risks. Halogenated solvents and fluorinated APIs can slowly dissociate over time to produce trace hydrohalic acids (like HF or HCl)[3]. If stored in standard metal safety cans, these acids will corrode the container from the inside out, leading to catastrophic leaks[3]. Therefore, this compound must be strictly isolated into a designated "Halogenated Organic Waste" stream and stored in chemically compatible plastic containers[1].

Step-by-Step Disposal Methodology

The following protocol ensures compliance with standard Environmental Health and Safety (EH&S) regulations for halogenated organics.

Routine Laboratory Waste Management
  • Preparation & PPE: Don standard laboratory PPE: chemical-resistant gloves (nitrile or neoprene, verified for halogenated solvent compatibility), safety goggles, and a flame-retardant lab coat[1]. Conduct all waste transfers inside a certified, operating chemical fume hood[1].

  • Container Selection: Select a chemically compatible, vapor-tight container. High-Density Polyethylene (HDPE) or polypropylene carboys (e.g., 5-gallon/20L white plastic carboys) are required. Do not use metal cans [1],[3].

  • Waste Transfer: Slowly pour the waste solution containing 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine into the halogenated waste container. Minimize unnecessary dilution and limit water concentration to prevent biphasic separation[1].

  • Sealing: Immediately seal the container with a threaded cap. The container must remain "vapor tight" and "spill proof" at all times unless you are actively adding waste[4].

  • Labeling: Affix a Hazardous Waste Tag before or at the time the first drop of waste is added[4]. The label must explicitly state "Hazardous Waste: Halogenated Solvents," list the complete chemical name (no abbreviations or formulas), and indicate "Toxic" and "Irritant" hazards[4],[1].

  • Storage: Store the container upright in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a Nalgene/polypropylene tub)[1],[3]. Keep away from incompatible materials such as strong acids, bases, and oxidizers[3].

  • EH&S Pickup: Once the container reaches 3/4 capacity, initiate a waste collection request with your institution's EH&S department[1]. Do not exceed the 55-gallon accumulation limit in your laboratory's SAA[4].

Workflow Start Waste Generation: Fluorinated Piperazine Hood Transfer in Fume Hood (Wear PPE) Start->Hood Segregate Segregate as Halogenated Waste Hood->Segregate Container Store in HDPE Carboy (No Metal Cans) Segregate->Container Prevent metal corrosion Label Label: Hazardous Waste Halogenated, Toxic Container->Label EHS EH&S Pickup at 3/4 Full Label->EHS Incinerate High-Temp Incineration (with HF Scrubbers) EHS->Incinerate Destroy C-F bonds

Workflow for segregation, containment, and disposal of fluorinated piperazine waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

  • Evacuation & Ventilation: For minor spills inside the fume hood, keep the sash down and maximize exhaust flow[4]. For larger spills outside the hood, evacuate personnel, close laboratory doors, and immediately call campus safety/EH&S[4],[1].

  • Containment: Surround the spill with inert, non-combustible absorbent materials (e.g., vermiculite, sand, or specialized universal spill pads)[4],[1]. Do NOT use combustible materials like sawdust.

  • Absorption: Allow the absorbent pads to fully soak up the liquid[4]. If the compound is in a solid state, carefully sweep it up using a spark-proof brush and dustpan to avoid generating airborne dust.

  • Disposal of Spill Debris: Place all contaminated absorbent materials, spill pads, gloves, and cleanup tools into a heavy-duty plastic bag or a dedicated solid hazardous waste container[4],[1]. Seal tightly and tag as "Hazardous Waste - Spill Debris (Contains Fluorinated Piperazine)"[1].

  • Decontamination: Wash the affected surface with copious amounts of water and a mild detergent, collecting the rinsate as hazardous waste[1].

SpillResponse Spill Accidental Spill Assess Assess Size & Location Spill->Assess Large Large/Outside Hood: Evacuate & Call EH&S Assess->Large Small Small/Inside Hood: Maximize Ventilation Assess->Small Absorb Apply Inert Absorbent (Vermiculite/Pads) Small->Absorb Collect Collect Debris in Sealed Plastic Bag Absorb->Collect Tag Tag as Hazardous Spill Debris Collect->Tag

Step-by-step emergency response pathway for accidental chemical spills.

Quantitative Data & Operational Specifications

ParameterSpecification / GuidelineMechanistic Rationale
Waste Classification Halogenated Organic WasteContains a trifluoromethyl (-CF₃) group[1].
Primary Hazards Irritant (Skin/Eye), EnvironmentalPiperazine ring basicity; C-F bond persistence.
Container Compatibility HDPE or PolypropyleneTrace acid generation corrodes metal safety cans[3].
Storage Limit (SAA) Maximum 55 gallonsRegulatory compliance for Satellite Accumulation Areas[4].
Collection Threshold 3/4 FullPrevents over-pressurization and spill risks during transit[1].
Disposal Method High-Temperature IncinerationRequires extreme heat and HF scrubbers to break C-F bonds[2].

References

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Halogenated Solvents in Laboratories Source: Temple University Environmental Health and Radiation Safety URL:[Link]

  • Standard Operating Procedure: Halogenated Solvents Source: Washington State University Environmental Health & Safety URL:[Link]

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